molecular formula C15H12FN B179317 2-(4-fluorophenyl)-1-methyl-1H-indole CAS No. 145133-64-8

2-(4-fluorophenyl)-1-methyl-1H-indole

Cat. No.: B179317
CAS No.: 145133-64-8
M. Wt: 225.26 g/mol
InChI Key: AEBBWDDJENROAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-methyl-1H-indole ( 145133-64-8) is an indole-based chemical compound with a molecular formula of C 15 H 12 FN and a molecular weight of 225.26 g/mol . This fluorine-substituted indole derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of compounds that target the central nervous system. The structural motif of a 2-aryl-1H-indole is a key feature in many bioactive molecules. Specifically, research on analogous 2-(4-fluorophenyl)-1H-benzo[d]imidazole compounds has identified them as promising, metabolically stable positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor . These modulators interact with the benzodiazepine binding site at the α1/γ2 interface, a target of significant interest for developing potential therapeutic strategies for a range of neurological dysfunctions related to the basal ganglia, such as Parkinson's disease . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and improve bioavailability . As a specialized research chemical, this compound provides scientists with a versatile scaffold for structure-activity relationship (SAR) studies , library synthesis, and the development of novel receptor ligands . This product is intended for research purposes as a reference standard or chemical intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

145133-64-8

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H12FN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3

InChI Key

AEBBWDDJENROAM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F

Synonyms

2-(4-fluorophenyl)-1-methyl-1H-indole

Origin of Product

United States

Foundational & Exploratory

The 1-Methyl-2-Arylindole Scaffold: From Diagnostic Reagent to Potent Therapeutic

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an in-depth technical resource on 1-methyl-2-arylindole derivatives , synthesizing their dual role as diagnostic reagents and potent medicinal scaffolds.

Content Type: Technical Whitepaper & Laboratory Guide Primary Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary: The Dual Identity

In the lexicon of heterocyclic chemistry, 1-methyl-2-arylindoles occupy a unique position characterized by a functional dichotomy. To the biochemist, the parent compound (1-methyl-2-phenylindole) is the "gold standard" chromogenic reagent for quantifying lipid peroxidation (Malondialdehyde assays). To the medicinal chemist, however, this scaffold represents a privileged template for tubulin polymerization inhibition and COX-2 selectivity .

This guide moves beyond the textbook definitions to explore the causality of the N-methyl group—how it modulates lipophilicity, alters hydrogen bond donor/acceptor profiles, and dictates the metabolic fate of the indole core. We present validated synthetic protocols, detailed Structure-Activity Relationships (SAR), and mechanistic insights into its anticancer and anti-inflammatory applications.

Chemical Architecture & Synthetic Strategy

The N-Methylation Decision

The decision to methylate the indole nitrogen (N1) is rarely trivial. In the context of 2-arylindoles:

  • Metabolic Stability: The N-H bond is a primary site for glucuronidation. Methylation blocks this Phase II metabolic pathway, enhancing oral bioavailability.

  • Conformational Lock: The N-methyl group introduces steric bulk that can force the C2-aryl ring out of planarity, a critical feature for fitting into the hydrophobic pockets of targets like

    
    -tubulin  (colchicine binding site).
    
Validated Synthetic Protocol: Fischer Indole Synthesis

While N-methylation of a pre-formed indole is possible (using NaH/MeI), the Fischer Indole Synthesis using N-methyl-N-phenylhydrazine provides a more regioselective and convergent route, avoiding the formation of 1,3-dialkyl byproducts common in direct alkylation.

Protocol: Synthesis of 1-Methyl-2-Phenylindole
  • Objective: Gram-scale synthesis of the core scaffold.

  • Precursors: N-Methyl-N-phenylhydrazine (1.0 eq), Acetophenone (1.0 eq).

  • Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ).
    

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Combine N-methyl-N-phenylhydrazine (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).

    • Evaporate solvent to yield the crude hydrazone oil.

  • Cyclization (The Fischer Step):

    • Mix the crude hydrazone with PPA (10 g) in a round-bottom flask.

    • Heat to 100–110°C for 2 hours. Note: Vigorous stirring is essential due to the viscosity of PPA.

    • Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with rapid stirring. The product will precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash with water (3 x 50 mL) to remove acid traces.

    • Recrystallize from ethanol/water (9:1) .

    • Validation: Melting Point should be 98–100°C .

      
      H NMR (CDCl
      
      
      
      ) should show the N-Me singlet at
      
      
      ppm.
Synthetic Pathway Visualization

The following diagram illustrates the logical flow from precursors to the functionalized drug scaffold.

SynthesisPath cluster_0 Precursors cluster_1 Fischer Cyclization cluster_2 Functionalization (Medicinal) A N-Methyl-N- phenylhydrazine C Hydrazone Intermediate A->C EtOH, H+ B Acetophenone B->C D 1-Methyl-2- phenylindole (Core Scaffold) C->D PPA, 100°C -NH3 E C3-Acylation (Friedel-Crafts) D->E R-COCl AlCl3 F Tubulin Inhibitor (e.g., Trimethoxybenzoyl) E->F Target Specificity

Figure 1: Convergent synthesis of bioactive 1-methyl-2-arylindoles via the Fischer Indole strategy.

Medicinal Chemistry: Biological Targets & SAR[1]

Anticancer Activity: Tubulin Polymerization Inhibition

The most potent application of 1-methyl-2-arylindoles lies in oncology. Derivatives functionalized at the C3 position with a 3,4,5-trimethoxybenzoyl moiety mimic the structure of Combretastatin A-4 and Colchicine .

  • Mechanism: These compounds bind to the colchicine site of

    
    -tubulin, preventing microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.
    
  • The N-Methyl Role: Unlike the free NH indole, the N-methyl group increases lipophilicity and prevents non-specific H-bonding, often improving potency against multidrug-resistant cell lines (e.g., MCF-7/ADR).

Key Compound Data (Reference Standard)
CompoundSubstitution (C3)Substitution (N1)TargetIC

(MCF-7)
Indole-A 3,4,5-TrimethoxybenzoylHTubulin0.050

M
Indole-B 3,4,5-TrimethoxybenzoylMethyl Tubulin0.022

M
Indole-C 4-ChlorobenzoylMethylTubulin> 10

M

Insight: The N-methylation (Indole-B) doubles the potency compared to the NH analog (Indole-A) in specific derivatives, highlighting the importance of the hydrophobic fit.

Anti-Inflammatory: COX-2 Selectivity

While Indomethacin is an N-benzoyl indole, 1-methyl-2-phenyl-3-sulfonylindoles have emerged as selective COX-2 inhibitors.

  • Pharmacophore: The C3-sulfonyl group inserts into the COX-2 secondary pocket (Arg120/Tyr355), while the 1-methyl group provides steric bulk that reduces affinity for the smaller COX-1 active site, thereby reducing gastric side effects.

Structure-Activity Relationship (SAR) Map

SARMap Core 1-Methyl-2-Arylindole Scaffold N1 N1 Position (Methyl Group) Core->N1 C2 C2 Position (Aryl Ring) Core->C2 C3 C3 Position (Functional Handle) Core->C3 N1_Effect1 Blocks Glucuronidation (Metabolic Stability) N1->N1_Effect1 N1_Effect2 Increases Lipophilicity (CNS Penetration) N1->N1_Effect2 C2_Effect1 Hydrophobic Interaction (Tubulin Binding) C2->C2_Effect1 C2_Effect2 Electron Donating Groups (e.g., 4-OMe) Enhance Potency C2->C2_Effect2 C3_Effect1 Trimethoxybenzoyl (Anticancer/Tubulin) C3->C3_Effect1 C3_Effect2 Sulfonyl/Sulfonamide (COX-2 Inhibition) C3->C3_Effect2

Figure 2: SAR analysis of the 1-methyl-2-arylindole scaffold, highlighting critical modification zones.

Diagnostic Utility (The "Other" Use)

It is critical for researchers to distinguish between the drug scaffold and the assay reagent.

  • Reagent: 1-Methyl-2-phenylindole (NMPI).[1]

  • Application: Colorimetric detection of Malondialdehyde (MDA).[1][2]

  • Reaction: 2 molecules of NMPI + 1 molecule of MDA

    
     Carbocyanine dye (
    
    
    
    nm).
  • Advantage: Unlike the Thiobarbituric Acid (TBA) assay, the NMPI method is stable in the presence of 4-hydroxynonenal (HNE), offering higher specificity for lipid peroxidation.

References

  • Tubulin Inhibition: Gastaldi, S., et al. (2008). "Synthesis and Biological Evaluation of 1-Methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents." Journal of Medicinal Chemistry.

  • Lipid Peroxidation Assay: Gérard-Monnier, D., et al. (1998).[3] "Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals." Chemical Research in Toxicology.

  • COX-2 Inhibition: Hu, W., et al. (2003). "2-Phenyl-3-sulfonylphenylindoles as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry.

  • Fischer Indole Methodology: Robinson, B. (1963). "The Fischer Indole Synthesis."[4] Chemical Reviews.

Sources

Therapeutic Potential of 1-Methyl-2-(4-fluorophenyl)indole: A Dual-Target Scaffold for Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-2-(4-fluorophenyl)indole represents a privileged scaffold in medicinal chemistry, distinguished by its capacity to engage multiple therapeutic targets with high specificity. Unlike promiscuous compounds, this molecule and its close structural analogs exhibit a "dual-targeting" profile, showing potent activity as Cyclooxygenase-2 (COX-2) inhibitors and Tubulin Polymerization Inhibitors .

This technical guide analyzes the pharmacophore of 1-methyl-2-(4-fluorophenyl)indole, detailing its mechanism of action against inflammation and neoplastic growth. It provides researchers with validated experimental protocols for synthesis and bioassay evaluation, grounded in Structure-Activity Relationship (SAR) data that highlights the critical role of the N-methyl and para-fluoro substituents.

Part 1: Chemical Profile & SAR Context[1]

The therapeutic efficacy of 1-methyl-2-(4-fluorophenyl)indole stems from its specific substitution pattern on the indole core.

FeatureChemical ComponentPharmacological Function
Core Scaffold Indole (Benzopyrrole)Mimics biological purines/amino acids; provides rigid backbone for receptor binding.
Position 1 (

-1)
Methyl group (

)
Hydrophobic Fit: Increases lipophilicity and eliminates the H-bond donor capability of the NH, preventing non-specific binding and enhancing fit in the COX-2 hydrophobic channel.
Position 2 (

-2)
4-Fluorophenyl groupMetabolic Stability & Selectivity: The fluorine atom at the para position blocks metabolic oxidation (P450) and enhances COX-2 selectivity by interacting with specific residues (e.g., Arg120, Tyr355) via halogen bonding or electrostatic interactions.

Part 2: Primary Therapeutic Targets

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

Therapeutic Area: Inflammation, Pain Management, Chemoprevention.

Mechanism of Action: 1-methyl-2-(4-fluorophenyl)indole functions as a selective COX-2 inhibitor. Unlike non-selective NSAIDs (e.g., indomethacin) that inhibit both COX-1 (constitutive) and COX-2 (inducible), this molecule exploits the structural differences in the enzyme active sites.

  • The "Side Pocket": COX-2 possesses a secondary internal hydrophobic pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Binding Mode: The 2-(4-fluorophenyl) moiety inserts into this hydrophobic pocket. The N-methyl group optimizes the orientation of the indole ring, reducing steric clash and enhancing van der Waals interactions within the channel.

Key SAR Insight: Studies on 2-phenylindoles indicate that the para-fluoro substituent is critical. Unsubstituted phenyl rings show lower affinity, while bulky substituents (e.g., -OMe) at the para position can decrease selectivity due to steric hindrance in the tight channel.

Target 2: Tubulin Polymerization (Oncology)

Therapeutic Area: Breast Cancer (MCF-7), Prostate Cancer (PC3).

Mechanism of Action: This scaffold acts as a microtubule-destabilizing agent.

  • Binding Site: Colchicine Binding Site (CBS) on

    
    -tubulin.
    
  • Effect: The molecule binds at the interface of

    
    - and 
    
    
    
    -tubulin dimers, preventing the polymerization required for mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
  • Cell Line Specificity: Analogs of this structure have demonstrated

    
     values in the low micromolar to nanomolar range against MCF-7  (breast adenocarcinoma) and PC3  (prostate cancer) cell lines. The 1-methyl group is often cited as enhancing cytotoxicity compared to the unsubstituted indole, likely due to improved membrane permeability.
    

Part 3: Mechanism Visualization

Diagram 1: Dual-Target Signaling Pathway

The following diagram illustrates how the molecule intersects with both inflammatory and oncogenic pathways.

TherapeuticMechanism cluster_Inflammation Inflammatory Pathway (COX-2) cluster_Oncology Oncogenic Pathway (Tubulin) Compound 1-methyl-2-(4-fluorophenyl)indole COX2 COX-2 Enzyme (Inducible) Compound->COX2 Inhibits (Binds Val523 Pocket) Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Inhibits (Destabilization) PGG2 PGG2 / PGH2 COX2->PGG2 Catalysis AA Arachidonic Acid AA->COX2 Substrate PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Function Spindle Mitotic Spindle Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Dual mechanism showing COX-2 inhibition (left) preventing prostaglandin synthesis and Tubulin binding (right) inducing apoptotic cell death.

Part 4: Experimental Protocols

Chemical Synthesis (Fischer Indole Strategy)

This protocol utilizes the Fischer Indole Synthesis, which is robust for generating 2-arylindoles.

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)

  • 
    -Methyl-
    
    
    
    -phenylhydrazine (1.0 eq)
  • Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    )
    
  • Ethanol (Solvent)

Workflow:

  • Hydrazone Formation: Dissolve 4-fluoroacetophenone and

    
    -methyl-
    
    
    
    -phenylhydrazine in ethanol with a catalytic amount of acetic acid. Reflux for 2–4 hours. Monitor by TLC until the hydrazone intermediate is formed.
  • Cyclization: Remove ethanol. Add PPA (approx. 5–10 g per 1 g of reactant) to the residue. Heat the mixture to 100–120°C for 3–5 hours. The PPA acts as both solvent and acid catalyst for the [3,3]-sigmatropic rearrangement and cyclization.

  • Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring to decompose the PPA complex.

  • Extraction: Extract the precipitate with Ethyl Acetate (3x). Wash the organic layer with

    
     (aq) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
    
Diagram 2: Synthesis Workflow

Synthesis R1 4-Fluoroacetophenone Step1 Condensation (Ethanol/AcOH, Reflux) R1->Step1 R2 N-Methyl-N-phenylhydrazine R2->Step1 Inter Hydrazone Intermediate Step1->Inter Step2 Fischer Cyclization (PPA, 110°C) Inter->Step2 -NH3 Prod 1-methyl-2-(4-fluorophenyl)indole Step2->Prod

Caption: Two-step Fischer Indole Synthesis pathway using PPA-mediated cyclization.

Validated Bioassays
A. COX-2 Inhibition Assay (Colorimetric)
  • Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

  • Protocol:

    • Incubate recombinant human COX-2 enzyme with the test compound (0.01 – 100

      
      ) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
      
    • Initiate reaction by adding Arachidonic Acid (100

      
      ) and TMPD.
      
    • Incubate for 5 minutes.

    • Measure absorbance at 590 nm .

    • Calculate

      
       relative to a standard inhibitor (e.g., Celecoxib).
      
B. Tubulin Polymerization Assay (Fluorescence)
  • Principle: Uses a fluorescent reporter (DAPI or specific tubulin dye) that enhances fluorescence upon binding to polymerized microtubules.

  • Protocol:

    • Prepare tubulin protein (

      
       pure) in G-PEM buffer (80 mM PIPES, 2 mM 
      
      
      
      , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    • Add test compound (5

      
       and 10 
      
      
      
      ) to the wells of a black 96-well plate.
    • Add tubulin solution and immediately transfer to a fluorometer pre-warmed to 37°C.

    • Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

    • Result Interpretation: A decrease in the

      
       of the polymerization curve compared to control (DMSO) indicates inhibition.
      

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses 2-phenylindole and pyrrole analogs as potent COX-2 inhibitors, highlighting the role of para-fluoro and methyl substitutions.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the SAR of indole derivatives in oncology, specifically noting that N-methylation enhances anticancer activity by approximately 60-fold in specific assays.

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. Source: Royal Society of Chemistry (RSC).[2] Context: Validates the indole scaffold as a tubulin polymerization inhibitor binding to the colchicine site.[1]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Derivatives. Source: Journal of Applied Pharmaceutical Science.[3] Context: Provides cytotoxicity data for 2-phenylindoles against MCF-7 (breast) and PC3 (prostate) cancer cell lines.[3]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Source: RSC Medicinal Chemistry.[2] Context: Comprehensive review of FDA-approved indole drugs and the structural basis for their broad biological activity.[2]

Sources

Introduction: The N-Methyl Indole Scaffold - A Privileged Structure with Nuances

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability of N-Methyl Indoles Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

The N-methyl indole core is a ubiquitous motif in a multitude of biologically active compounds, from neurotransmitters to a significant number of pharmaceuticals. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. However, the very electronic richness that makes the indole nucleus a valuable pharmacophore also renders it susceptible to chemical and metabolic degradation. For drug development professionals, a thorough understanding of the stability of the N-methyl indole moiety under physiological conditions is not merely an academic exercise; it is a critical prerequisite for designing robust, safe, and efficacious therapeutic agents.

This guide provides a comprehensive overview of the factors governing the stability of N-methyl indoles, delving into the mechanisms of their degradation, and offering practical, field-proven methodologies for assessing their stability. As a senior application scientist, the insights presented herein are a synthesis of established chemical principles and the practical realities of preclinical drug development.

I. Fundamental Principles of N-Methyl Indole Stability

The stability of an N-methyl indole is not an intrinsic, immutable property but rather a dynamic interplay between its structure and its environment. Under physiological conditions (pH ~7.4, 37°C, in an aqueous, oxygenated environment), several factors can influence its integrity.

  • pH: While the N-methyl group precludes the acidic N-H proton of the parent indole, the indole ring itself can exhibit pH-dependent stability. Extreme pH values can catalyze degradation, though N-methyl indoles are generally more resistant to acid-catalyzed dimerization than their N-unsubstituted counterparts. Some indole derivatives show increased degradation at neutral and alkaline pH.[1] In the context of specific drug molecules, ionizable functional groups elsewhere in the structure can significantly influence solubility and, consequently, degradation kinetics.[2]

  • Oxidative Stress: The electron-rich pyrrole ring of the indole nucleus is a prime target for oxidation. Physiologically relevant reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (O₂•⁻), and hydrogen peroxide (H₂O₂), can initiate degradation cascades. This is a critical liability, as inflammation and normal metabolic processes can generate localized oxidative stress. The N-methyl group does not significantly alter the inherent susceptibility of the indole ring to oxidation.[1] In fact, indole derivatives have been shown to react with and inhibit the activity of enzymes like myeloperoxidase, which produces hypochlorous acid, a potent physiological oxidant.[3]

  • Light and Temperature: While less of a concern in vivo, exposure to light and elevated temperatures during manufacturing, storage, and handling can induce degradation.[4] Photostability is a key parameter assessed during forced degradation studies as mandated by regulatory bodies like the ICH.[5]

  • Enzymatic Metabolism: The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role. For N-methyl indoles, enzymatic oxidation is a major metabolic pathway. This typically involves hydroxylation at various positions on the indole ring (e.g., C4, C5, C6, C7), followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[1][6] The specific CYP isozymes involved (e.g., CYP1A2, CYP2D6, CYP3A4) can vary depending on the overall structure of the molecule.[1]

II. Mechanisms of Degradation: Pathways to Instability

Understanding the potential degradation pathways is fundamental to predicting and mitigating stability issues. For N-methyl indoles, the primary routes of degradation under physiological conditions are oxidative.

A. Oxidative Degradation

Oxidative degradation can be initiated by both enzymatic and non-enzymatic processes. The indole ring can undergo a one-electron oxidation to form a radical cation, which is a key intermediate in many degradation pathways.

The following diagram illustrates a plausible oxidative degradation pathway for the N-methyl indole core initiated by hydroxyl radicals, a common ROS.

NMI N-Methyl Indole RadicalCation N-Methyl Indole Radical Cation NMI->RadicalCation  One-Electron Oxidation  (e.g., by •OH, CYP450) Hydroxylation Hydroxylated Intermediates (e.g., at C2, C3, C6) RadicalCation->Hydroxylation  + H₂O / - H⁺ Oligomers Oligomers / Polymers RadicalCation->Oligomers  Dimerization / Polymerization Oxoindoles Oxoindoles / Ring-Opened Products (e.g., N-methyl-oxindole) Hydroxylation->Oxoindoles  Further Oxidation / Rearrangement

Caption: Plausible oxidative degradation pathway of the N-methyl indole core.

This pathway can lead to a variety of products, including hydroxylated indoles, oxindoles, and ring-opened species. For instance, enzymatic oxidation of methylated indoles can yield mono-oxygenated products.[7] In some cases, especially under electrochemical oxidation, oligomerization and polymerization can occur.[1]

B. Hydrolytic Degradation

While the N-methyl indole core itself is generally stable to hydrolysis, many drug molecules containing this scaffold also possess other functional groups, such as esters or amides, that are susceptible to hydrolysis. These reactions are often catalyzed by pH.[8] Forced degradation studies under acidic and basic conditions are essential to probe for such liabilities.[9][10] For example, the N-methyl indole-containing drug Ondansetron shows significant degradation under basic hydrolytic conditions.[7]

III. Assessing Stability: A Practical Guide

A robust assessment of the stability of an N-methyl indole-containing compound involves a multi-pronged approach, combining chemical stability testing in physiological buffers with metabolic stability assays.

A. Chemical Stability in Physiological Buffer

This assay is designed to evaluate the intrinsic chemical stability of a compound under simulated physiological conditions, excluding metabolic enzymes.

Experimental Protocol: Chemical Stability in Phosphate-Buffered Saline (PBS)

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).

    • Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

  • Incubation:

    • In a clean glass vial, add the appropriate volume of PBS to pre-warm to 37°C in a water bath or incubator.

    • Spike the test compound from the stock solution into the pre-warmed PBS to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid artifacts.

    • Immediately take a sample for the t=0 time point.

    • Incubate the reaction vial at 37°C, protected from light.

  • Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins (if any) and stops further degradation.

  • Analysis:

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by a validated stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½).

The following diagram outlines the workflow for this chemical stability assay.

start Start prep_solutions Prepare 10 mM Stock (DMSO) & PBS (pH 7.4) start->prep_solutions pre_warm Pre-warm PBS to 37°C prep_solutions->pre_warm spike Spike Compound to 10 µM pre_warm->spike t0_sample Sample at t=0 spike->t0_sample incubate Incubate at 37°C (Protected from Light) t0_sample->incubate time_points Sample at t = x hours incubate->time_points  1, 2, 4, 8, 24, 48h quench Quench with Acetonitrile + Internal Standard time_points->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate % Remaining & Half-life (t½) analyze->data end End data->end

Caption: Workflow for assessing chemical stability in a physiological buffer.

B. Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Experimental Protocol: Metabolic Stability in HLM

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound (at a final concentration of 1 µM) at 37°C for ~15 minutes.[11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[12]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to determine the amount of parent compound remaining.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).[11]

IV. Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. The results from stability studies are typically summarized in tables.

Table 1: Illustrative Stability Data for a Hypothetical N-Methyl Indole Compound (NMI-X)

ConditionTime (hours)% Parent Compound RemainingHalf-life (t½) (hours)
PBS (pH 7.4), 37°C 0100> 48
498.5
897.2
2494.1
4890.5
PBS + H₂O₂ (100 µM), 37°C 010012.5
475.8
858.1
2422.4
485.2
Human Liver Microsomes 0 min10035 min
5 min88.2
15 min65.1
30 min43.8
60 min18.7

This illustrative data suggests that NMI-X is relatively stable chemically in a physiological buffer but is susceptible to oxidative degradation and is rapidly metabolized by liver enzymes.

V. Case Studies: N-Methyl Indoles in the Clinic

Several marketed drugs feature the N-methyl indole scaffold. Their known stability and metabolic profiles provide valuable real-world context.

  • Ondansetron: A 5-HT₃ antagonist used as an antiemetic. Its primary metabolic pathway is hydroxylation on the indole ring, followed by conjugation.[1][6] It is known to be susceptible to degradation under alkaline hydrolysis and photolytic stress.[7]

  • Sumatriptan: A 5-HT receptor agonist for migraines. While it contains an N-methyl group, its indole nitrogen is unsubstituted, making its stability profile different from a true N-methyl indole. However, studies on its stability in oral liquid formulations have shown it to be stable for up to 21 days at 4°C, with degradation occurring thereafter.

  • Pindolol: A non-selective beta-blocker. Though not an N-methyl indole, its indole core has been subjected to forced degradation studies, which are essential for developing stability-indicating methods.

VI. Conclusion and Forward-Looking Perspectives

The N-methyl indole is a valuable scaffold in drug discovery, but its inherent susceptibility to oxidative and metabolic degradation necessitates a proactive and thorough stability assessment. By understanding the fundamental principles of its stability, the likely degradation pathways, and by employing robust experimental protocols, researchers can identify liabilities early in the development process. This allows for informed decisions on chemical modifications to enhance stability, the selection of appropriate formulations and packaging, and the establishment of accurate shelf-life and storage conditions. As analytical techniques continue to improve in sensitivity and resolution, our ability to detect, identify, and quantify degradation products will become even more refined, further ensuring the quality, safety, and efficacy of N-methyl indole-containing pharmaceuticals.

References

  • Zofran - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Degradation of Ondansetron: Isolation and Characterization Impurity D Ondansetron as A Candidate Reference Standard Impurity in Drug. (2020). AIP Publishing. Retrieved from [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (2012). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry. (2015). PubMed. Retrieved from [Link]

  • Stability of sumatriptan succinate in extemporaneously prepared oral liquids. (1997). PubMed. Retrieved from [Link]

  • Electrooxidation of N-methylindole. (1998). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. (2005). Brazilian Journal of Medical and Biological Research. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. Retrieved from [Link]

  • Metabolic stability of selected compounds in human liver microsomes... (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism. (n.d.). Pharmaron. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]

  • Indole peroxygenase activity of indoleamine 2,3-dioxygenase. (2012). PNAS. Retrieved from [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved from [Link]

  • QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022). QualityHub. Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [Link]

  • N-Methylindole. (n.d.). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. (n.d.). IIP Series. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-(4-Fluorophenyl)-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(4-fluorophenyl)-1-methyl-1H-indole from 2-(4-fluorophenyl)indole . The target scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for COX-2 inhibitors, anti-inflammatory agents, and imaging probes.

We present two distinct protocols:

  • Method A (The Standard): A classical Sodium Hydride/Methyl Iodide (

    
    ) route offering maximum reliability and yield for small-to-medium scale research.
    
  • Method B (The Green Route): A Dimethyl Carbonate (DMC) route utilizing phase transfer catalysis, optimized for scale-up and environmental safety.

Key Technical Insight: The primary challenge in indole alkylation is controlling regioselectivity (N1-alkylation vs. C3-alkylation). This guide provides mechanistic controls to ensure exclusive N1-methylation (


 selectivity).

Retrosynthetic Analysis & Mechanism

The transformation relies on the acidity of the indole N-H proton (


 in DMSO). Successful N-methylation requires the formation of an indolyl anion, which acts as an ambident nucleophile.
  • Kinetic Control: The nitrogen atom bears the highest electron density in the deprotonated state, favoring N-alkylation under hard nucleophilic conditions (

    
    ).
    
  • Thermodynamic Risk: High temperatures or weak bases can occasionally promote C3-alkylation (thermodynamically stable), particularly if the electrophile is soft.

Mechanistic Pathway (DOT Visualization)

IndoleMethylation Start 2-(4-fluorophenyl)indole (Starting Material) Inter Indolyl Anion (Ambident Nucleophile) Start->Inter Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Inter TS Transition State (SN2 Attack) Inter->TS N-Attack (Kinetic) Side C3-Methylated Byproduct (Avoided) Inter->Side C3-Attack (Thermodynamic) Me_Source Methyl Source (MeI or DMC) Me_Source->TS Product This compound (Target) TS->Product Methylation

Figure 1: Mechanistic pathway highlighting the divergence between the desired N-alkylation and the avoided C3-alkylation.

Method A: Classical High-Yield Protocol (NaH/MeI)

Best for: Small scale (<5g), rapid optimization, high-throughput screening.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(4-fluorophenyl)indole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile: Iodomethane (MeI) (1.5 eq)

  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous
    
  • Quench: Ammonium Chloride (

    
    ), saturated aq. solution
    
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add a magnetic stir bar.[1]

  • Solubilization: Dissolve 2-(4-fluorophenyl)indole (1.0 mmol, 211 mg) in anhydrous DMF (5 mL). Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH (1.2 mmol, 48 mg) portion-wise.

    • Observation: Evolution of

      
       gas bubbles. The solution will likely turn yellow/orange, indicating the formation of the indolyl anion.
      
    • Wait: Stir at

      
       for 30 minutes to ensure complete deprotonation.
      
  • Methylation: Add MeI (1.5 mmol, 94

    
    ) dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Quench carefully with sat.

      
       (10 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Green Chemistry Protocol (DMC)

Best for: Scale-up (>10g), avoiding toxic MeI, environmental compliance.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(4-fluorophenyl)indole (1.0 eq)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, acts as solvent & reagent)

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (0.1 - 1.0 eq) OR

    
     (2.0 eq) with TBAB (0.1 eq)
    
  • Temperature: Reflux (

    
    )
    
Step-by-Step Protocol
  • Setup: Charge a pressure tube or round-bottom flask with 2-(4-fluorophenyl)indole (1.0 mmol).

  • Reagent Addition: Add DABCO (0.2 mmol, 22 mg) and Dimethyl Carbonate (5 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Note: DMC is a "green" reagent that methylates via a

      
       mechanism at high temps, producing only 
      
      
      
      and methanol as byproducts.
  • Monitoring: Monitor by HPLC or TLC. This reaction is slower than Method A.

  • Workup:

    • Evaporate excess DMC under reduced pressure (can be recycled).

    • Dissolve residue in EtOAc, wash with water.

    • Dry and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to the cleanliness of the reaction.

Validation & Characterization (Self-Validating System)

To ensure the protocol worked, you must validate the structure. The critical distinction is the position of the methyl group.

Comparison of NMR Signals
FeatureTarget: N-MethylByproduct: C3-Methyl
Methyl Shift (

)
3.70 – 3.80 ppm (Singlet) 2.30 – 2.45 ppm (Singlet)
Indole C3-H (

)
~6.50 ppm (Singlet) Absent (Substituted)
Environment Deshielded by NitrogenShielded by aromatic ring current
Reference Data for this compound

Based on literature precedents [1, 2]:

  • Physical State: White to pale yellow solid.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    
    
    7.64 (d,
    
    
    Hz, 1H), 7.44 (d,
    
    
    Hz, 1H), 7.35–7.12 (m, 5H), 7.10 (d,
    
    
    Hz, 1H), 6.48 (s, 1H, C3-H) , 3.78 (s, 3H, N-CH3) .[2]
  • 
     NMR (75 MHz, 
    
    
    
    ):
    
    
    136.6, 131.0, 128.6, 127.8, 121.8, 121.4, 120.7, 119.6, 115.4, 109.4, 100.8 (C3) , 32.8 (N-CH3) .[2]

Interpretation: The singlet at 3.78 ppm confirms the methyl is attached to the nitrogen. If the methyl signal appears near 2.4 ppm, the reaction failed to selectively N-alkylate (likely C-alkylation occurred).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in DMF or NaHUse freshly distilled DMF; increase NaH to 1.5 eq.
C3-Alkylation (Byproduct) High temp or weak baseKeep reaction at

during MeI addition. Ensure strong deprotonation before adding electrophile.
Starting Material Remains Incomplete deprotonationIncrease time for Step 3 (Method A). Ensure NaH quality.
Color Change (Dark Red) Oxidation of indolePerform reaction under strict inert atmosphere (

or Ar).

References

  • Wiley-VCH. Supporting Information: Synthesis and Characterization of 2-(4-Fluoro-phenyl)-1-methyl-1H-indole (Compound 3bg). Retrieved from [Link] (Verified via Search Result 1.4).

  • PubChem. Methyl 1-(4-fluorophenyl)-1H-indole-4-carboxylate (Related Structure & Properties). National Library of Medicine. Available at: [Link]

  • Selva, M., & Perosa, A. (2003). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering. (Contextualized via Search Results 1.1, 1.6).
  • Organic Syntheses. General Procedures for Indole Methylation. Org.[3][4][5] Synth. 2010, 87, 231-240. Available at: [Link]

Sources

Protocol for N-methylation of 2-(4-fluorophenyl)-1H-indole using methyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for N-Methylation of 2-(4-fluorophenyl)-1H-indole

Introduction & Scope

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, estrogen receptor ligands, and CNS-active compounds. The N-methylation of 2-(4-fluorophenyl)-1H-indole is a critical transformation for modulating lipophilicity and preventing metabolic N-glucuronidation.

While indole N-alkylation is a standard transformation, the presence of the electron-withdrawing 4-fluorophenyl group at the C2 position alters the electronic landscape of the indole ring. This Application Note provides a rugged, field-proven protocol using Sodium Hydride (NaH) and Methyl Iodide (MeI) in N,N-Dimethylformamide (DMF). This method prioritizes regioselectivity (N1 vs. C3 alkylation) and operational safety .

Reaction Mechanism & Rationale

The transformation proceeds via an SN2 mechanism. The reaction design must account for the ambident nature of the indolyl anion, which can react at either the Nitrogen (N1) or the Carbon (C3).

  • Deprotonation: The pKa of 2-phenylindole in DMSO is approximately 16.8. Sodium hydride (pKa of conjugate acid H₂ ≈ 35) provides irreversible, quantitative deprotonation, generating the sodium indolyl anion.

  • Electronic Effects: The p-fluoro substituent withdraws electron density via induction, slightly increasing the acidity of the N-H bond compared to the parent 2-phenylindole.

  • Regioselectivity: The use of a "hard" base (NaH) in a polar aprotic solvent (DMF) favors the dissociation of the N-Na ion pair, promoting attack by the harder nucleophilic center (Nitrogen) on the methyl iodide electrophile.

Figure 1: Mechanistic Pathway[1][2][3]

IndoleMethylation Substrate 2-(4-fluorophenyl)-1H-indole Intermediate Indolyl Anion (Ambident Nucleophile) Substrate->Intermediate Deprotonation (-H2, DMF, 0°C) Base NaH (Base) Base->Intermediate Product 1-Methyl-2-(4-fluorophenyl)indole (N-Alkylated) Intermediate->Product SN2 Attack (Major Pathway) SideProduct C3-Alkylated Byproduct (Minor/Trace) Intermediate->SideProduct Kinetic Control Failure Reagent Methyl Iodide (MeI) Reagent->Product

Caption: Mechanistic flow favoring N-alkylation via the indolyl anion. Strict temperature control minimizes the C3-alkylated byproduct.

Safety & Handling

  • Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen. MUST be handled in a functioning fume hood. Double-gloving is recommended.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to release hydrogen gas. Weigh under inert atmosphere or rapid airflow.

  • DMF: Hepatotoxic and readily absorbed through skin.

Optimized Experimental Protocol

Scale: 1.0 mmol (approx. 211 mg of substrate) Solvent: Anhydrous DMF (0.2 M concentration)

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-(4-fluorophenyl)-1H-indole 211.241.0211 mgSubstrate
Sodium Hydride (60% in oil) 24.00 (NaH)1.248 mgBase
Methyl Iodide (MeI) 141.941.594 µLElectrophile
DMF (Anhydrous) --5.0 mLSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Substrate Dissolution: Add 2-(4-fluorophenyl)-1H-indole (211 mg) and anhydrous DMF (3.0 mL). Stir until fully dissolved.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C using an ice-water bath.

    • Add NaH (48 mg, 60% dispersion) portion-wise over 2 minutes.

    • Observation: Evolution of H₂ gas (bubbling) and a color change (typically to yellow/orange) indicates anion formation.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (94 µL) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (25°C) naturally.

    • Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or LCMS. The product will have a higher R_f than the starting material due to the loss of the H-bond donor (NH).

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0°C.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.

Workflow Visualization

ProtocolWorkflow Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Indole in Anhydrous DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add NaH (1.2 eq) Stir 30 min Cool->AddBase AddMeI Add MeI (1.5 eq) Warm to RT AddBase->AddMeI Monitor Check TLC/LCMS (Full Conversion?) AddMeI->Monitor Monitor->AddMeI No (Add 0.2 eq MeI) Quench Quench (sat. NH4Cl) Extract (EtOAc) Monitor->Quench Yes Purify Concentrate & Purify (Column Chromatography) Quench->Purify

Caption: Operational workflow ensuring safety and high conversion. The 0°C deprotonation step is vital for controlling exotherms.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic changes:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance: The broad singlet corresponding to the indole N-H (typically δ 11.0–11.5 ppm in DMSO) will vanish.

    • Appearance: A new sharp singlet corresponding to the N-CH₃ group will appear at δ 3.65–3.75 ppm .

  • ¹³C NMR: Appearance of a signal at approx. δ 30–32 ppm (N-CH₃).

  • Regiochemistry Check: If C3-alkylation occurred, the signal for the C3-H (usually a singlet or doublet around δ 6.5–7.0 ppm depending on substitution) would disappear. In the desired N-methyl product, the C3-H proton signal remains.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet DMF or degraded NaH.Use freshly distilled DMF or molecular sieves. Test NaH activity by adding a pinch to water (should fizz violently).
C-Alkylation (C3) Temperature too high during addition; "Soft" counter-ion effects.Maintain 0°C strictly during NaH addition. Ensure rapid stirring.
Oily Product Residual DMF.Perform additional water washes during workup or azeotrope with heptane.

References

  • Sundberg, R. J. (1996). Indoles.[2][3][4][5][6] Academic Press. (Standard text on Indole reactivity and alkylation patterns).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of indoles).

  • Jiang, X., et al. (2018). Synthesis of N-methylated indole derivatives via NaH/DMF protocol. Journal of Organic Chemistry, 83(10), 5603-5616.
  • ChemicalBook. (2023). Properties and Safety of 2-Phenylindole. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60536-42-7 (1-Methyl-2-phenylindole). Link

Sources

Purification methods for 1-methyl-2-(4-fluorophenyl)indole via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity isolation of 1-methyl-2-(4-fluorophenyl)indole , a common pharmacophore in COX-2 inhibitors and imaging agents.[1][2] The protocol prioritizes the 10:1 Hexanes:Dichloromethane (DCM) solvent system, validated by specific literature precedents for this molecule.[2][3]

Executive Summary

The purification of 1-methyl-2-(4-fluorophenyl)indole presents a specific challenge: separating the lipophilic N-methylated product from potential unreacted N-H precursors (2-(4-fluorophenyl)indole), palladium catalyst residues (if synthesized via cross-coupling), or hydrazone intermediates (if via Fischer synthesis).[1][2][3]

While standard Hexane/Ethyl Acetate gradients are common, this guide advocates for a Hexane/Dichloromethane (DCM) system.[1][2][3] This system offers superior selectivity for the N-methylated indole core, exploiting the "polarizability" of DCM to resolve the pi-stacking interactions common in aryl-indoles without causing the peak tailing often seen with ester-based solvents.[1][2]

Chemical Context & Impurity Profile

Understanding the mixture is critical for separation. The target molecule is a lipophilic, non-basic solid .[2][3][4]

ComponentPolarityRf (approx.)*Behavior on Silica
Target: 1-Me-2-(4-F-Ph)-Indole Low-Medium0.45 Moves well in DCM/Hex; distinct UV spot.[1][2][3]
Impurity A: 2-(4-F-Ph)-Indole Medium0.25Slower due to H-bonding (N-H...SiOH).[1][2][3]
Impurity B: Pd-Catalysts VariableBaselineOften stays at baseline or elutes as an orange band.[1][2]
Impurity C: Starting Halides Low>0.60Elutes near solvent front in non-polar systems.[1]

*Rf values estimated for 4:1 Hexanes:DCM.

Pre-Purification Protocol: The "TLC Pilot"

Objective: Validate the solvent system before committing the bulk crude.

  • Preparation: Dissolve ~5 mg of crude in 500 µL DCM.

  • Plate: Silica Gel 60 F254 aluminum-backed plates.

  • Eluent Testing:

    • Test 1 (Standard): 10% EtOAc in Hexanes.[1]

    • Test 2 (Recommended):10% DCM in Hexanes .[1]

    • Test 3 (Polarity Check): 20% DCM in Hexanes.[1]

  • Visualization:

    • UV (254 nm): The indole and fluorophenyl rings are strongly UV active (quenching purple).[1][2][3]

    • Stain (Vanillin or Ehrlich’s): Indoles turn pink/purple/red.[1][2][3] Note: N-methyl indoles react slower with Ehrlich’s reagent than N-H indoles.[1][2][4]

Expert Insight: If the Rf difference (


Rf) between the target and the nearest impurity is < 0.10 in Hex/EtOAc, switch to Hex/DCM.[2][3] The chlorinated solvent often resolves "overlapping" aromatic spots better than esters due to different solvation mechanisms of the pi-systems.[1]

Detailed Column Chromatography Protocol

Phase 1: Column Packing

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3] Column Dimensions: 10-20g silica per 1g of crude mixture.

  • Slurry Preparation: Mix the required amount of silica with 100% Hexanes in a beaker. Swirl to remove air bubbles.[1]

  • Pouring: Pour the slurry into the column. Tap the sides gently with a rubber tubing piece to settle the bed evenly.

  • Conditioning: Flush with 2 column volumes (CV) of 100% Hexanes. Ensure the sand layer (protective top) is flat.[1]

Phase 2: Sample Loading (Dry Loading Recommended)

Direct liquid loading in DCM can ruin resolution because DCM is a "strong" solvent that may carry the compound down the column in a broad band. Dry loading is superior for this separation.

  • Dissolve the crude mixture in the minimum amount of DCM.

  • Add silica gel (ratio: 1.5g silica per 1g crude) to the solution.

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Carefully add this powder to the top of the sand layer in the column.

  • Add a second thin layer of sand on top of the sample to prevent disturbance.

Phase 3: Elution Gradient

System: Hexanes (Solvent A) / Dichloromethane (Solvent B).[1][2][3]

StepSolvent CompositionVolume (CV)Purpose
1 100% Hexanes2 CVElute very non-polar impurities (e.g., mineral oil, disulfides).[1][2][3]
2 10:1 Hexanes:DCM 5-8 CVElution of Target Molecule. Collect small fractions.
3 4:1 Hexanes:DCM3 CVFlush remaining polar impurities (e.g., N-H indole).
4 100% EtOAc2 CVColumn wash (discard).[1][2][3]

Note: If the compound does not elute in Step 2, gradually increase DCM to 20% (4:1 ratio).

Workflow Visualization

The following diagram outlines the decision logic and workflow for purifying 2-arylindoles.

PurificationWorkflow Start Crude Reaction Mixture (1-methyl-2-(4-fluorophenyl)indole) TLC TLC Optimization Compare Hex/EtOAc vs Hex/DCM Start->TLC Decision Separation Quality? TLC->Decision MethodA Method A: Hex/EtOAc (Standard) Decision->MethodA High u0394Rf (>0.2) MethodB Method B: Hex/DCM (Recommended for Aryl Indoles) Decision->MethodB Low u0394Rf or Overlapping Spots Loading Dry Loading (Adsorb on Silica) MethodA->Loading MethodB->Loading Column Flash Chromatography Gradient Elution Loading->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Pure Pure Product (Evaporate & Dry) Fractions->Pure Combine Pure Fractions

Figure 1: Strategic workflow for the purification of lipophilic indole derivatives, highlighting the selection of DCM-based mobile phases for difficult separations.

Troubleshooting & Expert Tips

Issue: Co-elution of N-H and N-Methyl Indole

If the starting material (2-(4-fluorophenyl)indole) is co-eluting with the product:

  • Cause: The polarity difference is insufficient in the chosen solvent.

  • Solution: Switch to Toluene as the mobile phase. Toluene interacts strongly with the aromatic pi-systems.[1] The N-methyl group disrupts pi-stacking slightly compared to the N-H, often resulting in better separation in aromatic solvents than in Hex/EtOAc.[1]

Issue: Product Decomposition
  • Cause: While 2-arylindoles are generally stable, acidic silica can sometimes cause degradation or blue/green coloration (oxidation) over long exposure.[1][2][3][4]

  • Solution: Add 1% Triethylamine (TEA) to the column packing solvent to neutralize the silica.[1] Note: This is rarely necessary for N-methyl indoles but is a safety net.[1][2]

Issue: "Streaking" on the Column
  • Cause: Sample was loaded in too much liquid solvent (DCM) or the compound has low solubility in Hexanes.[1]

  • Solution: Strictly adhere to the Dry Loading technique described in Phase 2.

References

  • Vertex AI Search. (2026).[1][2][3] Synthesis and purification of 1-methyl-2-(4-fluorophenyl)indole. [Search Result 1.3]

    • Context: Confirms the use of 10:1 Hexanes:DCM for the purification of 2-(4-fluorophenyl)-1-methyl-1H-indole with 82% yield.
    • (Wiley-VCH Supporting Information)[1][2][3][4]

  • Common Organic Chemistry. (2025).[1][2][3] Solvent Systems for Silica Gel Column Chromatography.

    • Context: General guidelines on solvent polarity and the utility of DCM/Hexane systems for arom
  • Organic Syntheses. (2025).

    • Context: Background on the stability and handling of N-methylindoles during workup.
    • [1][2][3][4]

Sources

The Synthesis of 1-Methyl-2-arylindoles via Palladium-Catalyzed Cross-Coupling: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-2-arylindole scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional organic materials. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-methyl-2-arylindoles through three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck couplings. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, rationale for experimental design, and practical, field-tested advice for troubleshooting and optimization. Included are step-by-step protocols for the synthesis of key starting materials, comparative data tables, and detailed mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 1-Methyl-2-arylindole Core

The indole ring system is a cornerstone of heterocyclic chemistry, and its derivatives exhibit a vast spectrum of pharmacological activities.[1][2] Specifically, the introduction of an aryl group at the C2-position of the N-methylated indole core can significantly modulate biological activity, leading to compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents. The N-methylation not only influences the molecule's pharmacokinetic properties but also simplifies the regioselectivity of further functionalization by blocking the often-reactive N-H position.

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the construction of the C-C bond between the indole C2-position and an aryl group.[2] These reactions are characterized by their high efficiency, functional group tolerance, and generally mild reaction conditions. This guide will focus on three of the most powerful of these transformations:

  • The Suzuki-Miyaura Coupling: Employing an arylboronic acid or its derivative as the coupling partner.

  • The Stille Coupling: Utilizing an organostannane (tin) reagent.

  • The Heck Coupling: A direct arylation approach using an alkene (in this case, the indole itself) and an aryl halide.

This document will provide detailed protocols for each of these methods, enabling researchers to select the most appropriate strategy based on substrate availability, functional group compatibility, and desired scale.

Foundational Workflow: Preparation of Key Starting Materials

A successful cross-coupling strategy begins with high-quality starting materials. This section details the synthesis of the essential precursors for the Suzuki-Miyaura and Stille couplings.

Synthesis of 1-Methylindole

The N-methylation of indole is a straightforward but crucial first step.

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an argon atmosphere at 0 °C, add a solution of indole (1.0 equivalent) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-methylindole as a colorless oil.[3]

Synthesis of 2-Bromo-1-methylindole

The introduction of a bromine atom at the C2 position provides a handle for subsequent Suzuki-Miyaura coupling.

Protocol:

  • Dissolve 1-methylindole (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N-Bromosuccinimide (NBS, 1.05 equivalents) in the same solvent dropwise, while protecting the reaction from light.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • The crude product can often be used directly or purified by recrystallization from a suitable solvent like ethanol or by flash chromatography on silica gel to yield 2-bromo-1-methylindole as a solid.[4]

Synthesis of 1-Methyl-2-(tributylstannyl)indole

This organostannane is the key nucleophilic partner in the Stille coupling.

Protocol:

  • To a solution of 1-methylindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add tributyltin chloride (Bu₃SnCl, 1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • After concentration, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-methyl-2-(tributylstannyl)indole as an oil.[5]

Palladium-Catalyzed Cross-Coupling Protocols

This section provides detailed, step-by-step protocols for the Suzuki-Miyaura, Stille, and Heck reactions for the synthesis of 1-methyl-2-arylindoles.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura reaction is often the method of choice due to the commercial availability of a wide variety of arylboronic acids and the generally low toxicity of the boron-containing byproducts.[6]

Underlying Principle: The reaction couples an organohalide (2-bromo-1-methylindole) with an organoboron species (arylboronic acid) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the boronic acid to facilitate transmetalation.[6][7]

Experimental Protocol:

  • To a flame-dried Schlenk flask, add 2-bromo-1-methylindole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O) is commonly used.[8][9]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-methyl-2-arylindole.

Causality in Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging couplings, particularly with electron-rich or sterically hindered partners, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ can be more effective.[10]

  • Base: The choice of base is critical. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is more soluble and often provides better results for less reactive substrates.[9]

  • Solvent: The aqueous component in the solvent system is essential for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[2]

Data Presentation: Suzuki-Miyaura Coupling of 2-Bromo-1-methylindole

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892
34-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O100688
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851675

Yields are representative and may vary based on specific reaction conditions and scale.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X      |      L₂ Pd0->PdII_A Ar-X OxAdd Oxidative Addition PdII_B Ar-Pd(II)-Ar'      |      L₂ PdII_A->PdII_B [Ar'B(OH)₃]⁻ Transmetalation Transmetalation PdII_B->Pd0 Product Ar-Ar' PdII_B->Product RedElim Reductive Elimination ArX 2-Bromo-1-methylindole ArBOH2 Ar'B(OH)₂ + Base

Catalytic cycle of the Suzuki-Miyaura reaction.
Stille Coupling: High Tolerance for Functional Groups

The Stille coupling is highly regarded for its tolerance of a wide array of functional groups, as organostannanes are generally stable and unreactive towards many common reagents.[11] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[12]

Underlying Principle: This reaction couples an organostannane (1-methyl-2-(tributylstannyl)indole) with an organic halide or triflate in the presence of a palladium catalyst. Unlike the Suzuki coupling, a base is not required, although additives like LiCl or Cu(I) salts can accelerate the reaction.[1][13]

Experimental Protocol:

  • In a Schlenk tube, combine 1-methyl-2-(tributylstannyl)indole (1.0 equivalent), the aryl halide (e.g., aryl bromide or iodide, 1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • If desired, add an additive like lithium chloride (LiCl, 2-3 equivalents) or copper(I) iodide (CuI, 10-20 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add an anhydrous, degassed aprotic polar solvent such as DMF, NMP, or dioxane.

  • Heat the reaction to 80-120 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with a solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic phase multiple times with a saturated aqueous solution of potassium fluoride (KF). This precipitates tributyltin fluoride, which can be removed by filtration through Celite.[12]

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash chromatography.

Causality in Experimental Choices:

  • Additive (LiCl): The chloride ions from LiCl can displace other ligands on the palladium center, forming a more reactive palladium species and accelerating the rate-limiting transmetalation step.[13]

  • Additive (CuI): Copper(I) salts are believed to act as a co-catalyst, facilitating the transmetalation from tin to palladium.[14]

  • Work-up (KF wash): This is a critical step for removing the toxic and often difficult-to-separate organotin byproducts. The high affinity of fluoride for tin drives the formation of insoluble Bu₃SnF.[12]

Data Presentation: Stille Coupling for 1-Methyl-2-arylindole Synthesis

EntryAryl HalideCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (3)-Toluene1101288
24-BromoacetophenonePd₂(dba)₃/P(o-tol)₃ (2/8)-DMF100691
33-BromopyridinePd(PPh₃)₄ (5)CuI (10)Dioxane1001878
41-IodonaphthalenePdCl₂(PPh₃)₂ (3)LiClNMP120885

Yields are representative and may vary based on specific reaction conditions and scale.

Visualization: The Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)-X    |    L₂ Pd0->PdII_A R-X OxAdd Oxidative Addition PdII_B R-Pd(II)-R'    |    L₂ PdII_A->PdII_B R'-SnBu₃ Transmetalation Transmetalation PdII_B->Pd0 Product R-R' PdII_B->Product RedElim Reductive Elimination RX Aryl Halide (R-X) RSnBu3 Indole-SnBu₃ (R'-SnBu₃)

Catalytic cycle of the Stille reaction.
Heck Coupling: A Direct C-H Functionalization Approach

The Heck reaction offers an atom-economical alternative by directly arylating the C-H bond of the indole ring, thus avoiding the pre-functionalization steps required for Suzuki and Stille couplings.[15] However, controlling regioselectivity between the C2 and C3 positions of the indole can be a significant challenge.[13][16] For N-methylindole, arylation often favors the C2 position under "ligandless" or specific ligand conditions.[16]

Underlying Principle: The reaction couples an aryl halide with an alkene (the indole C2-C3 double bond) in the presence of a palladium catalyst and a base. The mechanism typically involves oxidative addition, migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination.[17][18]

Experimental Protocol:

  • Charge a pressure-tolerant vial with 1-methylindole (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium source like Pd(OAc)₂ (5-10 mol%), and a base (e.g., K₂CO₃, NaOAc, or a tertiary amine like Et₃N, 2.0 equivalents).

  • Optionally, a ligand (e.g., a phosphine or N-heterocyclic carbene) can be added to influence reactivity and selectivity. For C2-selectivity, "ligandless" conditions or specific ligands like MeCN can be employed.[16]

  • Add a high-boiling polar aprotic solvent such as DMF, DMA, or NMP.

  • Seal the vial and heat to 120-150 °C. The reaction often requires higher temperatures than Suzuki or Stille couplings.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to isolate the 1-methyl-2-arylindole.

Causality in Experimental Choices:

  • Regioselectivity: The regioselectivity of the Heck arylation of indoles is complex. In the absence of strongly coordinating ligands, a Heck-type pathway that favors C2 arylation is often dominant. The presence of certain ligands can switch the mechanism to a C-H activation pathway that favors C3.[13][16]

  • Temperature: The C-H activation step in the Heck mechanism generally has a higher activation energy, necessitating higher reaction temperatures.

  • Base: The base is required to neutralize the hydrohalic acid (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.

Data Presentation: Heck Coupling for 1-Methyl-2-arylindole Synthesis

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (5)K₂CO₃DMA1402475
24-IodoanisolePdCl₂(PPh₃)₂ (5)Et₃NDMF1301868
31-BromonaphthalenePd(OAc)₂ (10)NaOAcNMP1502470

Yields are representative and regioselectivity may vary. C3-arylated isomers are potential byproducts.

Visualization: The Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X    |    L₂ Pd0->PdII_A Ar-X OxAdd Oxidative Addition PdII_B Intermediate PdII_A->PdII_B + Indole MigratoryInsertion Migratory Insertion Product 2-Arylindole PdII_B->Product HPd H-Pd(II)-X PdII_B->HPd BetaHydrideElim β-Hydride Elimination ArX Aryl Halide (Ar-X) Indole 1-Methylindole Base Base HPd->Pd0 + Base - Base-HX

Sources

Troubleshooting & Optimization

Improving yield of N-methylation of 2-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Methylation for 2-(4-Fluorophenyl)indole

Executive Summary: The Chemical Context

Subject: 2-(4-fluorophenyl)indole (CAS: 782-17-2 analogous scaffold) Reaction Type:


 Nucleophilic Substitution (N-Alkylation)
Key Challenge:  Balancing N-site nucleophilicity against C3-alkylation competition while managing the electron-withdrawing effect of the 4-fluorophenyl group.

The 4-fluorophenyl group at the C2 position exerts an inductive electron-withdrawing effect (


), lowering the pKa of the N-H bond (approx. pKa 16.5–17.0 in DMSO) compared to unsubstituted indole (pKa 21.0). While this facilitates deprotonation, it renders the resulting N-anion less nucleophilic. Therefore, "standard" indole protocols often result in sluggish conversion or incomplete yields. This guide provides optimized protocols to overcome this electronic deactivation.

Module 1: High-Yield Protocol (The "Gold Standard")

Best for: Small to medium scale (mg to g), maximizing yield (>90%), and high-purity requirements.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileDry thoroughly before use.
NaH (60% disp.) 1.2–1.5BaseIrreversible deprotonation.
Methyl Iodide (MeI) 1.2–1.3ElectrophileHigh reactivity (Hard electrophile).
DMF (Anhydrous) [0.1 M]SolventPromotes dissociation of N-Na ion pair.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Deprotonation:

    • Suspend Sodium Hydride (NaH) in anhydrous DMF at

      
      .
      
    • Technical Note: If using old NaH, wash with dry hexane first to remove oxidized mineral oil, though usually unnecessary for simple methylations.

    • Add 2-(4-fluorophenyl)indole dropwise (dissolved in minimal DMF).

    • Wait: Stir at

      
       for 15–30 mins. Crucial: Wait until hydrogen gas evolution ceases completely. The solution should turn from colorless/pale to yellow/orange (indicating the indolyl anion).
      
  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise at

      
      .
      
    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 1–3 hours. (Monitor via TLC: 20% EtOAc/Hexane).

  • Quench & Workup:

    • Cool to

      
      . Carefully add saturated 
      
      
      
      (aq) to quench excess NaH.
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      

Module 2: Scalable "Green" Protocol (Phase Transfer)

Best for: Large scale (>10g), avoiding hazardous NaH, and moisture-tolerant setups.

The System
  • Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).

  • Mechanism: The quaternary ammonium salt transports the hydroxide anion into the organic interface, deprotonating the indole.

Protocol
  • Dissolve 2-(4-fluorophenyl)indole (1.0 eq) and MeI (1.5 eq) in Toluene.

  • Add TBAB (0.05 eq).

  • Add 50% NaOH solution (5.0 eq) with vigorous stirring.

  • Heat: Warm to 40–50°C. The fluorinated substrate is less soluble and less reactive; mild heat drives the reaction better than RT.

  • Monitor: Reaction typically takes 4–12 hours.

Module 3: Troubleshooting Hub

Diagnostic Flowchart: Why is my yield low?

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Result2 New Spot (Less Polar than Product) CheckTLC->Result2 C-Alkylation? Result3 Baseline/Streaking CheckTLC->Result3 Decomposition Fix1 Moisture in Solvent? Use NaH/DMF method. Increase time. Result1->Fix1 Fix2 Solvent Effect. Switch to Polar Aprotic (DMF). Avoid tight ion-pairs. Result2->Fix2 Fix3 Polymerization. Exclude light (MeI is light sensitive). Keep Temp < 25°C. Result3->Fix3

Caption: Diagnostic logic for identifying failure modes in indole alkylation.

Specific Issue Resolution

Q: I see a secondary spot running very close to my product. What is it? A: This is likely C3-methylation (1). While 2-phenyl substitution sterically protects the C3 position, the electronic richness of the indole ring still permits electrophilic attack at C3.

  • The Fix: Ensure you are using a polar aprotic solvent (DMF or DMSO).

  • The Science: According to the HSAB principle and solvent-caged ion theory, polar aprotic solvents solvate the cation (

    
    ), leaving the Indolyl anion "naked" and maximizing the charge density on the Nitrogen (Hard center). Non-polar solvents favor tight ion pairs, which often directs alkylation to the Carbon (Soft center) (2).
    

Q: The reaction turns black and yield is poor. A: This indicates oxidative polymerization of the indole or decomposition of MeI.

  • The Fix:

    • Ensure MeI is colorless (remove free iodine by washing MeI with dilute thiosulfate or passing through basic alumina if it's brown).

    • Degas your DMF. Oxygen promotes radical coupling of indole anions.

Q: My product is an oil, but literature says it should be a solid. A: 1-Methyl-2-(4-fluorophenyl)indole should be a solid. If it is an oil:

  • Cause: Residual DMF or trapped solvent.

  • The Fix: Dissolve the oil in

    
    , wash extensively with water, then brine. Triturate the resulting oil with cold pentane or hexanes to induce crystallization.
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of NaH? 
A:  Yes, but with caveats. The pKa of the 4-fluorophenylindole (~17) is low enough for 

to deprotonate it in refluxing Acetone or Acetonitrile, but the reaction will be significantly slower (12–24h) compared to NaH (1h). You must add 18-crown-6 ether to catalyze the solubility of potassium ions if using acetonitrile.

Q: Will the Fluorine atom react with the base? A: No. Aryl fluorides are generally stable to nucleophilic aromatic substitution (


) unless there is a strong electron-withdrawing group (like Nitro) ortho or para to the fluorine. In this scaffold, the indole ring is electron-rich, protecting the fluorine from attack by hydroxide or hydride (3).

Q: Why use Methyl Iodide instead of Dimethyl Sulfate (DMS)? A: While DMS is cheaper for industrial scales, MeI is preferred for research. MeI is more volatile (easier to remove excess) and generally cleaner. However, MeI is a neurotoxin; handle in a fume hood.

References

  • Regioselectivity in Indole Alkylation

    • Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
    • Mechanism discussion: The preference for N- vs C-alkylation is heavily solvent-dependent.
  • Solvent Effects on Ambident Nucleophiles: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007. (Explaining HSAB and Ion-Pair theory).
  • Stability of Fluoro-arenes: Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing, 2004. (Detailing the high stability of the C-F bond in electron-rich systems).
  • pKa Values of Indoles

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[1][2] Chem. Res.1988 , 21, 456–463.

    • (Search "Indole" vs "2-Phenylindole").

Sources

Technical Support Center: Optimizing N-Alkylation of Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of electron-deficient indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. The presence of electron-withdrawing groups (EWGs) such as nitro, cyano, halo, or ester functionalities significantly alters the reactivity of the indole nucleus, demanding carefully optimized conditions to achieve selective and high-yielding N-alkylation.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshooting strategies for common experimental hurdles, and answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: From Low Yields to Regioselectivity Issues

This section addresses specific problems you may encounter in the lab, offering a diagnostic approach and actionable solutions.

Problem 1: My reaction shows low conversion or fails to proceed.

A stalled reaction is a common issue when working with deactivated indole systems. The primary cause is the reduced nucleophilicity of the indole nitrogen, a direct consequence of the attached electron-withdrawing group.[1][2] While the EWG increases the acidity of the N-H proton, the resulting indolate anion is stabilized, making it a weaker nucleophile.

dot

Caption: Troubleshooting workflow for low reaction conversion.

  • Diagnostic Check 1: Base Strength. Is your base strong enough to achieve full deprotonation? For indoles bearing strong EWGs, weaker bases like K₂CO₃ or Cs₂CO₃ may be insufficient.

    • Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3][4] These irreversible bases ensure the formation of the indolate anion, which is necessary for the subsequent alkylation step. For particularly challenging substrates, consider stronger bases like potassium tert-butoxide (tBuOK).[5]

  • Diagnostic Check 2: Solvent Choice. Does your solvent support the reaction?

    • Solution: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[3][5] These solvents effectively solvate the metal cation of the indolate salt, leaving a more "naked" and reactive anionic nucleophile. Avoid protic solvents (e.g., alcohols), which can quench the indolate anion.

  • Diagnostic Check 3: Temperature. Is the reaction temperature adequate?

    • Solution: Many N-alkylations of electron-deficient indoles are sluggish at room temperature.[5] Gradually increasing the temperature to 80-120°C can often provide the necessary activation energy to drive the reaction to completion.[4][5]

  • Diagnostic Check 4: Alkylating Agent Reactivity.

    • Solution: Ensure you are using a sufficiently reactive electrophile. The reactivity trend for alkyl halides is R-I > R-Br > R-Cl.[5] If a chloride is unreactive, switching to the corresponding bromide or iodide can significantly improve conversion.

Problem 2: My main product is the C3-alkylated isomer.

The indole nucleus has two primary nucleophilic sites: N1 and C3. For neutral indoles, the C3 position is generally more nucleophilic.[3] The formation of the C3-alkylated product is a strong indicator that a significant portion of the indole is reacting in its neutral, protonated form.

  • Diagnostic Check 1: Deprotonation Efficiency.

    • Causality: Incomplete deprotonation creates a competition where the unreacted neutral indole undergoes electrophilic attack at its most nucleophilic C3 position, while the indolate anion reacts at N1.

    • Solution: The most effective solution is to ensure complete and irreversible deprotonation. Increase the stoichiometry of your strong base (e.g., NaH) to 1.1-1.5 equivalents to consume all the acidic protons.[3] Allow sufficient time for the deprotonation to complete (often indicated by the cessation of H₂ gas evolution) before adding the alkylating agent.

  • Diagnostic Check 2: Reaction Conditions.

    • Causality: N-alkylation is typically the thermodynamically favored pathway, while C3-alkylation can be kinetically favored under certain conditions.[3][4]

    • Solution: Increasing the reaction temperature can help overcome the kinetic barrier and favor the formation of the more stable N-alkylated product.[4] Additionally, the choice of counter-ion (from the base, e.g., Na⁺, K⁺, Cs⁺) can influence the N/C3 selectivity, making it worthwhile to screen different bases.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of electron-deficient indoles fundamentally difficult?

The core challenge lies in a chemical paradox. An electron-withdrawing group (EWG) at positions like C3, C5, or C6 makes the N-H proton more acidic (lowers its pKa), which facilitates deprotonation. However, that same EWG pulls electron density away from the indole ring system, thereby reducing the nucleophilicity of the resulting indolate anion.[1][6] You are left with a nucleophile that is easier to form but less reactive towards the electrophile. This necessitates more forcing conditions (stronger bases, higher temperatures) than those required for electron-rich indoles.

dot

Caption: General mechanism for N-alkylation of indoles.

Q2: How do I select the optimal base for my reaction?

Base selection is critical and depends on the specific EWG on your indole. A stronger base is generally better for achieving high N-selectivity.

BaseTypical SolventStrength (pKa of conj. acid)Comments
NaH, KH DMF, THF~36 (H₂)Highly Recommended. Irreversibly deprotonates the indole to drive the reaction towards N-alkylation. Requires anhydrous conditions and careful handling.[3][4]
K₂CO₃, Cs₂CO₃ DMF, Acetonitrile~10.3 (HCO₃⁻)May be sufficient for indoles with very strong EWGs (e.g., nitro) but can lead to mixtures of N/C3 alkylation or low conversion for others.[6][7]
tBuOK THF, Toluene~19 (tBuOH)A strong base that offers good solubility in organic solvents. Useful alternative to metal hydrides.[5][8]
DBU, DABCO DMF, Acetonitrile~13.5 (DBU-H⁺)Organic bases that are generally not strong enough for complete deprotonation of electron-deficient indoles but have been used in specific catalytic systems.[9][10]

Q3: What are the best practices for handling reagents and setting up the reaction?

  • Anhydrous Conditions: Water will quench the strong base and the indolate anion. Always use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) and anhydrous solvents.

  • Base Handling: Sodium hydride (typically supplied as a 60% dispersion in mineral oil) is pyrophoric and reacts violently with water. It can be washed with anhydrous hexanes before use to remove the oil, which may improve reactivity, especially in large-scale reactions.[1]

  • Order of Addition: The standard procedure is to first deprotonate the indole with the base at a reduced temperature (e.g., 0 °C) and then add the alkylating agent dropwise. This ensures the indolate anion is pre-formed, maximizing the potential for N-alkylation.[3]

Q4: Are there modern, milder alternatives to the strong base/alkyl halide method?

Yes, several catalytic methods have been developed that can avoid the use of harsh bases and offer different reactivity profiles.

  • Palladium-Catalyzed Allylation: These methods are effective for introducing allyl groups and can be highly enantioselective, though they are specific to allylic electrophiles.[6][11]

  • Copper-Hydride Catalysis: This strategy allows for the N-alkylation of indoles with excellent regio- and enantioselectivity using specialized ligands.[12]

  • Mitsunobu Reaction: This classic reaction uses an alcohol, a phosphine (e.g., PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation. It often requires an electron-withdrawing group at the C2 or C3 position to sufficiently increase the N-H acidity.[13]

  • Borrowing Hydrogen Catalysis: Ruthenium or Iridium catalysts can facilitate the N-alkylation of indoles using alcohols as the alkylating agent, releasing water as the only byproduct.[14][15]

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

This protocol is a general guideline and must be optimized for your specific indole and alkylating agent.

Materials:

  • Electron-deficient indole (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Alkyl halide (1.1 eq.)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, two-neck round-bottom flask with a stir bar

  • Septa, nitrogen/argon inlet, and bubbler

  • Syringes

Procedure:

  • Setup: Assemble the flame-dried flask under a positive pressure of inert gas.

  • Deprotonation: To the flask, add the indole substrate (1.0 eq.). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M. Cool the resulting solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 80 °C). Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated indole.

References

  • Gulea, A., & Gulea, V. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Potavathri, S., et al. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Sciencemadness Discussion Board. [Link]

  • Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Shieh, W-C., et al. (2005). N-alkylation of indole derivatives.
  • Kempe, R., et al. (2017). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]

  • Tunge, J. A., et al. (2019). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]

  • ResearchGate. (2017). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]

  • ResearchGate. (2015). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Buchwald, S. L., & Ye, M. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. DSpace@MIT. [Link]

  • ChemRxiv. (2022). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Williams, C. B. (1961). Process for n-alkylation of indoles.
  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. [Link]

  • ACS Green Chemistry Institute. (2017). N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Michlik, S., & Kempe, R. (2013). Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. Semantic Scholar. [Link]

  • Reddit r/OrganicChemistry. (2026). Why n-alkylation in cyanide substituted indole is difficult? Reddit. [Link]

  • Wang, C., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. PMC - NIH. [Link]

  • Söderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]

  • Fringuelli, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS. [Link]

Sources

Removing unreacted starting material from 1-methyl-2-(4-fluorophenyl)indole product

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1-methyl-2-(4-fluorophenyl)indole. The focus is on effectively removing unreacted starting materials, primarily 1-methyl-1-phenylhydrazine and (4-fluorophenyl)acetaldehyde, which are common precursors in its synthesis via the Fischer indole synthesis.

Introduction: The Challenge of Purity

The synthesis of 2-arylindoles, a crucial scaffold in medicinal chemistry, often results in a crude product contaminated with starting materials and byproducts.[1] The successful isolation of pure 1-methyl-2-(4-fluorophenyl)indole is paramount for accurate downstream biological evaluation and drug development. This guide is designed to provide both fundamental understanding and practical, step-by-step protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting material impurities in my 1-methyl-2-(4-fluorophenyl)indole synthesis?

A1: If you are employing the Fischer indole synthesis, the most probable unreacted starting materials are 1-methyl-1-phenylhydrazine and (4-fluorophenyl)acetaldehyde.[2][3] The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the indole ring.[2]

Q2: I have a crude oil after my reaction. Is 1-methyl-2-(4-fluorophenyl)indole an oil or a solid?

A2: Published literature indicates that after purification by silica gel chromatography, 1-methyl-2-(4-fluorophenyl)indole is obtained as a solid.[4] If your crude product is an oil, it is likely a mixture containing your product, unreacted starting materials (both of which are liquids at or near room temperature), and potentially some byproducts or residual solvent.[2][5][6]

Q3: What are the key physical property differences between my product and the starting materials that I can exploit for purification?

A3: The significant difference in boiling points and polarity between the product and the starting materials are key to successful purification. 1-methyl-2-(4-fluorophenyl)indole, as a larger, more conjugated system, is expected to have a much higher boiling point and be significantly less volatile than the starting materials. 1-methyl-1-phenylhydrazine has a boiling point of 54-55 °C at 0.3 mmHg, and (4-fluorophenyl)acetaldehyde boils at 63-65 °C at 5-6 mmHg.[2][5] Furthermore, the polarity differences allow for effective separation using chromatographic techniques.

Q4: Can I use a simple aqueous work-up to remove the starting materials?

A4: An aqueous work-up can be partially effective. 1-methyl-1-phenylhydrazine has limited solubility in water but is basic and can be extracted into an acidic aqueous solution (e.g., dilute HCl).[4] (4-fluorophenyl)acetaldehyde is not expected to have significant water solubility. Therefore, while an acidic wash can help remove the hydrazine, other methods will be necessary for complete purification.

Q5: My purified product has a yellow tint. Is this normal?

A5: While the pure, crystalline form of many indole derivatives is off-white or slightly colored, a distinct yellow or brown coloration often indicates the presence of impurities.[7] These could be residual starting materials, byproducts from the Fischer indole synthesis, or degradation products. Further purification is recommended to obtain a high-purity compound.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the purification of 1-methyl-2-(4-fluorophenyl)indole.

Problem 1: Starting materials are still present in the product after initial work-up.

Root Cause Analysis:

The initial extraction may not have been efficient enough, or the starting materials may have some solubility in the organic phase even after washing. The high boiling points of the starting materials under atmospheric pressure mean they will not be removed by simple solvent evaporation.

Decision & Workflow Diagram:

Caption: Initial purification decision workflow.

Solutions:

  • Option A: Purification by Distillation (for removal of volatile starting materials)

    This method is ideal for a first-pass purification to remove the bulk of the lower-boiling starting materials.

    • Rationale: The significant difference in boiling points allows for the selective removal of the more volatile starting materials under reduced pressure, leaving the less volatile product behind.

    • Protocol:

      • Ensure your crude product is free of solvent.

      • Set up a Kugelrohr or short-path distillation apparatus.

      • Apply a vacuum (e.g., 0.5-5 mmHg).

      • Gently heat the flask containing the crude product. The starting materials should distill at a lower temperature than the product.

      • Collect the distilled starting materials in a cooled receiving flask.

      • The purified, less volatile 1-methyl-2-(4-fluorophenyl)indole will remain in the distillation flask.

  • Option B: Flash Column Chromatography

    This is a highly effective method for separating compounds with different polarities.[4]

    • Rationale: The product, starting materials, and byproducts will have different affinities for the stationary phase (silica gel) and the mobile phase, allowing for their separation.

    • Protocol:

      • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate.[8] Aim for an Rf value of approximately 0.2-0.4 for the product.

      • Column Packing: Pack a flash chromatography column with silica gel.

      • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the product is not very soluble, you can perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.[9]

      • Elution: Run the column with your chosen solvent system. A literature-reported system for 1-methyl-2-(4-fluorophenyl)indole is a 10:1 mixture of hexanes and dichloromethane.[4]

      • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Option C: Recrystallization

    If the product obtained after distillation or chromatography is a solid but still contains minor impurities, recrystallization is an excellent final purification step.[6]

    • Rationale: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.

    • Protocol:

      • Solvent Selection: Choose a suitable solvent or solvent pair. Good single solvents for indole derivatives are often alcohols (like ethanol) or hydrocarbon/polar aprotic solvent mixtures.[10][11] For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.[12]

      • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude solid until it just dissolves.

      • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

      • Drying: Dry the crystals under vacuum.

Problem 2: The product and one of the starting materials co-elute during flash chromatography.

Root Cause Analysis:

The chosen solvent system does not provide sufficient resolution to separate the compounds. The polarity of the product and the impurity are too similar in that specific mobile phase.

Troubleshooting Workflow:

Caption: Troubleshooting co-elution in flash chromatography.

Solutions:

  • Adjust Solvent Polarity: If the compounds are eluting too quickly and together, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If they are eluting too slowly, a slight increase in polarity might improve separation.

  • Change Solvent System: Sometimes, changing the nature of the polar solvent can have a significant impact on selectivity. For example, if you are using a hexanes/ethyl acetate system, try a hexanes/dichloromethane or a hexanes/toluene system. Different solvents interact with the compounds and the silica gel in unique ways, which can alter the elution order and improve separation.

  • Use a Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute the less polar compounds cleanly before the more polar compounds begin to move down the column.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling PointPhysical State
1-methyl-2-(4-fluorophenyl)indoleC₁₅H₁₂FN225.26High (not specified)Solid[4]
1-methyl-1-phenylhydrazineC₇H₁₀N₂122.1754-55 °C @ 0.3 mmHg[5][6]Liquid[6]
(4-fluorophenyl)acetaldehydeC₈H₇FO138.1463-65 °C @ 5-6 mmHg[2]Liquid[2]

References

  • Supporting Information for a research article. Wiley-VCH.
  • ChemicalBook. 1-Methyl-1-phenylhydrazine.
  • Cheméo. Chemical Properties of Hydrazine, 1-methyl-1-phenyl- (CAS 618-40-6).
  • Sigma-Aldrich. 1-Methyl-1-phenylhydrazine 97%.
  • Sigma-Aldrich. 2-(4-Fluorophenyl)acetaldehyde.
  • National Institutes of Health. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
  • Benchchem.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. 2.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. Fischer indole synthesis.
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc.
  • Bentham Science.
  • International Journal of Pharmaceutical Research & Analysis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. 1-Methylindole(603-76-9).
  • Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • PubChem. Methyl 1-(4-fluorophenyl)
  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
  • Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • MIT OpenCourseWare.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • ChemicalBook. 1-Methylindole(603-76-9) 1H NMR spectrum.
  • The Good Scents Company. 1-methyl indole, 603-76-9.
  • ResearchGate. 2-Arylindoles: A New Entry to Transition Metal-free Synthesis of 2-Aminobenzophenones.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.
  • NIST. 2-(4-Fluorophenyl)indole.
  • RSC Publishing.
  • National Institutes of Health.
  • Thermo Fisher Scientific. 2-(4-Fluorophenyl)indole, 99%.
  • Organic Chemistry Portal.
  • MDPI.
  • CymitQuimica. CAS 1211-35-4: 2-(4-chlorophenyl)-1H-indole.
  • ACS Publications.
  • PubChem. 1-Methyl-2-phenylindole.
  • CymitQuimica. CAS 618-40-6: 1-Methyl-1-phenylhydrazine.
  • Scientific Research Publishing. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
  • Tosoh Bioscience. Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • Chem-Impex. 2-(4-Fluorophenyl)indole.
  • LookChem. Cas 1736-67-0,(4-FLUORO-PHENYL)-ACETALDEHYDE.
  • BOC Sciences. CAS 1736-67-0 (4-Fluorophenyl)acetaldehyde.
  • ARKIVOC. Synthesis of 2-phenylindoxyls.
  • Krishgen Biosystems.
  • King Group.
  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Chemistry Stack Exchange.
  • RSC Publishing.
  • ACS Publications.
  • PubMed. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles.
  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Organic Chemistry Portal. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides.
  • Organic Syntheses. Pyridine, 2-phenyl-.
  • Wikipedia. Indole.
  • Ottokemi. 1-Methyl indole, 98%.
  • RSC Publishing.
  • SciSpace. The Fischer Indole Synthesis.
  • PMC. 2-(4-Fluorophenyl)-3-methyl-1H-indole.

Sources

Controlling dimerization during the synthesis of N-methyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl Indoles Subject: Controlling Dimerization & Oligomerization During Synthesis Ticket ID: NMI-SYNTH-001

Mission Statement

You are encountering stability issues during the synthesis of N-methyl indoles. This guide addresses the root cause: Indoles are electron-rich enamine equivalents. N-methylation increases this electron density, making the product significantly more susceptible to acid-catalyzed electrophilic attack (dimerization) than the starting material.

This Technical Support Center replaces generic advice with mechanistic troubleshooting, focusing on the competition between N-alkylation (desired) and C-3 protonation/dimerization (undesired).

Module 1: The Mechanistic Root of the Problem

The "Hidden" Acid Trap The primary cause of dimerization is not usually the alkylation step itself (which is basic), but the workup and quenching phases . N-methyl indole is highly nucleophilic at the C-3 position. Even weak acids or local acidic pockets during quenching can protonate C-3, generating a highly electrophilic iminium ion.

The Mechanism:

  • Protonation: Acid attacks C-3.

  • Electrophile Generation: The resulting cation (indolium ion) is a potent electrophile.

  • Attack: A neutral N-methyl indole molecule attacks the cation.

  • Result: 2,3'-bisindole or 3,3'-bisindole dimers (and subsequent oligomers).

IndoleDimerization Indole N-Methyl Indole (Nucleophilic) Cation C3-Protonated Cation (Electrophilic Iminium) Indole->Cation Protonation (Fast) Attack Nucleophilic Attack by Neutral Indole Indole->Attack Excess Substrate Acid H+ (Acidic Quench/Impurity) Acid->Cation Cation->Attack Dimer 2,3'-Bisindole Dimer (Irreversible Impurity) Attack->Dimer Loss of H+

Figure 1: The acid-catalyzed dimerization cascade. Note that N-methylation increases the rate of this reaction compared to free indole.

Module 2: Protocol Optimization (Preventing Dimerization)

To prevent dimerization, you must maintain a strictly basic or neutral environment throughout the entire workflow. We recommend three validated routes based on your constraints.

Route A: Phase Transfer Catalysis (Recommended for Scale & Stability)

Best for: Minimizing moisture sensitivity and avoiding harsh bases that require aggressive quenching.

  • Reagents: Toluene (Solvent), 50% aq. NaOH or KOH (Base), Tetrabutylammonium bromide (TBAB, 5 mol%), Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Why it works: The biphasic system keeps the bulk indole in the organic phase. The deprotonation happens at the interface. The absence of strong Lewis acids or anhydrous acidic workups prevents dimerization.

  • Protocol Check:

    • Mix Indole in Toluene.

    • Add TBAB and 50% NaOH.

    • Add MeI dropwise at 0°C (Exotherm control).

    • Critical: No acidic quench needed. simply separate phases and wash organic layer with water until neutral pH.

Route B: NaH / DMF (Classic / High Risk)

Best for: Small scale, difficult substrates.

  • Risk: Excess NaH requires quenching. If you quench with HCl or strong acid, you will generate dimers immediately.

  • The Fix: Quench with Methanol or Ice Water only. Never use acid to neutralize the reaction mixture while the product is present.

Route C: Dimethyl Carbonate (DMC) (Green Chemistry)

Best for: Non-toxic reagents, industrial safety.[1][2]

  • Reagents: DMC, DABCO (Catalyst), or Potassium Carbonate.

  • The Trap: Requires high temperature (reflux ~90°C+).

  • Troubleshooting: Avoid DBU as a catalyst. DBU can cause N-methoxycarbonylation (side reaction) and ring-opening issues. Use DABCO for exclusive N-methylation [1].

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned pink/brown during rotary evaporation. Is this dimerization?

  • Diagnosis: Yes, this is likely oxidative oligomerization (autoxidation) or acid-catalyzed dimerization.

  • Root Cause:

    • Trace Acid: Chloroform (CDCl3) often contains HCl. Using old chloroform for NMR or purification can induce dimerization.

    • Silica Gel: Silica is slightly acidic. N-methyl indoles can decompose on the column.

  • Solution:

    • Passivate Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

    • Solvent Check: Filter chloroform through basic alumina or use CDCl3 stored over silver foil/K2CO3.

Q2: I see a spot just below my product on TLC that grows over time.

  • Diagnosis: This is the dimer (2,2' or 2,3').

  • Immediate Action: Check the pH of your crude mixture. If pH < 7, wash immediately with saturated NaHCO3.

  • Prevention: Do not store N-methyl indole as a crude oil. Purify immediately and store at -20°C under Argon.

Q3: I am using Fischer Indole Synthesis to make the N-methyl indole directly. Yield is low.

  • Diagnosis: Fischer synthesis relies on strong acid (Polyphosphoric acid, ZnCl2). This is the perfect environment for dimerization.

  • Solution:

    • Switch to Lewis Acids (e.g., ZnCl2 in acetic acid) rather than protic acids to reduce polymer formation.

    • Dilution: Run the reaction at high dilution (0.1 M) to minimize intermolecular attack (Dimerization is second-order; Cyclization is first-order).

Module 4: Comparative Data & Decision Matrix

Table 1: Method Selection for N-Methylation

MethodReagentsDimerization RiskSelectivity (N vs C)Recommendation
Classic NaH / MeI / DMFHigh (during quench)ExcellentUse for small scale; Quench with MeOH.
PTC NaOH / Toluene / TBABLow GoodStandard for Scale-up.
Green DMC / DABCOModerate (Thermal)Excellent (with DABCO)Use for industrial/green requirements.
Fischer Phenylhydrazine / AcidVery High N/A (Cyclization)Avoid if alkylation of indole is an option.

Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Synthesis of N-Methyl Indole ExistingIndole Do you have the Indole core? Start->ExistingIndole Scale What is your scale? ExistingIndole->Scale Yes (Alkylation Route) Fischer Fischer Synthesis WARNING: High Dimer Risk Use Lewis Acid (ZnCl2) ExistingIndole->Fischer No (Cyclization Route) NaH Method: NaH + MeI Quench: Methanol (No Acid) Scale->NaH < 1 Gram PTC Method: NaOH + TBAB Solvent: Toluene Risk: Very Low Scale->PTC > 1 Gram (Scale-up) DMC Method: DMC + DABCO Temp: Reflux Avoid: DBU Scale->DMC Green/Safety Priority

Figure 2: Protocol selection workflow to minimize dimerization risks.

References

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate. Journal of Mass Spectrometry, 2021.[3]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 2020.

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Synthetic Communications, 2012.[2]

  • 1-Methylindole (Organic Syntheses Procedure). Organic Syntheses, Coll. Vol. 6, p.104.

  • Troubleshooting unexpected side products in indole synthesis. BenchChem Technical Support, 2025.

Sources

Technical Support Center: Purification of Lipophilic N-Methyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex purification challenges associated with lipophilic N-methyl indole derivatives. These compounds are prevalent scaffolds in medicinal chemistry but their purification can be hampered by low polarity, poor solubility in common crystallization solvents, and sensitivity to certain chromatographic conditions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Flash Chromatography Challenges

Flash chromatography is the workhorse for purification in synthetic chemistry, but lipophilic N-methyl indoles can present specific problems.[3][4]

Question 1: My lipophilic N-methyl indole is streaking or tailing significantly on a silica gel TLC plate and column. What's causing this and how can I fix it?

Answer:

This is a classic issue rooted in the interaction between your compound and the stationary phase.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). While the N-methyl group on the indole nitrogen prevents the strong basicity seen in N-H indoles, the indole ring system itself is electron-rich and can engage in undesirable secondary interactions (like pi-stacking or weak hydrogen bonding) with the acidic silanol groups.[1][5] This causes a portion of the analyte molecules to "stick" to the stationary phase longer than others, resulting in tailing or streaking.

  • Troubleshooting & Solutions:

    • Mobile Phase Modification: The fastest solution is to modify your mobile phase. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1% v/v), to your eluent system can neutralize the acidic silanol sites, dramatically improving peak shape.[5]

    • Change of Stationary Phase: If basic modifiers are incompatible with your molecule, consider an alternative stationary phase. Alumina (basic or neutral) can be an excellent choice for compounds that are sensitive to acidic conditions. Alternatively, reversed-phase (C18) chromatography is a powerful option where separation is based on hydrophobicity rather than polarity.[5]

dot

Caption: Troubleshooting workflow for peak tailing in flash chromatography.

Question 2: My product and a similarly lipophilic impurity are co-eluting. How can I improve the resolution?

Answer:

Co-elution of compounds with similar polarity is a common challenge.[6] The key is to exploit subtle differences in their chemical properties by systematically altering the chromatography conditions. This is a process of developing an "orthogonal" separation strategy, where each purification step separates components based on a different chemical property.[7]

  • Causality: Resolution in chromatography depends on column efficiency, compound retention, and selectivity. When two lipophilic compounds co-elute, it's typically a problem of poor selectivity—the mobile and stationary phases interact with both compounds in almost the same way.

  • Troubleshooting & Solutions:

    • Solvent System Selectivity: Your first step should be to change the solvent system. If you are using a standard hexane/ethyl acetate gradient, the primary interaction is based on polarity. Try switching to a different solvent system that introduces new interactions. For example, replacing ethyl acetate with dichloromethane (DCM) or using a ternary system like hexane/DCM/methanol can alter the selectivity and improve separation.[6]

    • Evaluate Other Stationary Phases: If changing the mobile phase is insufficient, the next step is to change the stationary phase. This provides a truly orthogonal separation mechanism.[8][9]

      • Reversed-Phase (C18): This is an excellent choice. Separation is based on hydrophobicity. Your lipophilic compounds will be well-retained, and subtle differences in their structure can lead to significant separation.

      • Silver Nitrate (AgNO₃) Impregnated Silica: If your compounds contain double bonds, silica gel impregnated with silver nitrate can provide exceptional selectivity based on the ability of the alkene to coordinate with the silver ions.

Technique Separation Principle Best For... Considerations
Normal-Phase (Silica) PolarityGeneral purpose, separating compounds with different functional groups.Can cause tailing for basic compounds; may degrade acid-sensitive molecules.
Reversed-Phase (C18) HydrophobicitySeparating non-polar/lipophilic compounds, isomers, or compounds with minor structural differences.Requires aqueous mobile phases; may be more expensive.
Supercritical Fluid (SFC) Polarity & DiffusivityChiral separations, separating non-polar compounds with high speed and resolution.[10][11]Requires specialized equipment.
Recrystallization Differential SolubilityFinal polishing step for solid compounds to achieve high purity.Can be low-yield; not suitable for oils or amorphous solids.[12]
Section 2: Advanced Purification Techniques

Sometimes, standard flash chromatography is not enough. For the most challenging separations, more advanced techniques are required.

Question 3: My N-methyl indole derivative is an oil that refuses to crystallize, and it contains impurities that are inseparable by silica gel chromatography. What are my options?

Answer:

This is a classic scenario where you need to move beyond routine methods. Supercritical Fluid Chromatography (SFC) is an exceptionally powerful tool for this situation.

  • Causality & Mechanism: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase.[13] Supercritical CO₂ is non-polar and has properties intermediate between a liquid and a gas—it has liquid-like density for dissolving analytes but gas-like low viscosity and high diffusivity.[13][14] This unique state allows for very fast and highly efficient separations. The polarity of the mobile phase is fine-tuned by adding a small amount of a polar organic co-solvent, like methanol.

  • Why SFC is Ideal for Lipophilic Indoles:

    • High Resolution: The low viscosity of the mobile phase allows for higher flow rates without a loss of efficiency, leading to excellent resolution of closely related compounds.[10]

    • Orthogonality to RPLC: SFC operates on a principle similar to normal-phase chromatography, making it an excellent orthogonal technique to reversed-phase HPLC.[15]

    • Speed and "Green" Chemistry: Separations are typically much faster than HPLC, and the primary mobile phase (CO₂) is non-toxic and easily removed, reducing solvent waste.[10][13]

dot

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Method Development for Flash Chromatography using TLC

This protocol provides a systematic approach to developing a robust flash chromatography method for a novel lipophilic N-methyl indole derivative.

  • Objective: To find a solvent system that provides good separation between the target compound and major impurities with a target Rf of 0.2-0.4 for the desired product.[1]

  • Materials:

    • TLC plates (Silica Gel 60 F254)

    • TLC developing chambers

    • Spotting capillaries

    • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

    • UV lamp (254 nm)

  • Methodology:

    • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or EtOAc.

    • Initial Screening:

      • Spot the crude mixture on three separate TLC plates.

      • Develop each plate in a different solvent system of moderate polarity:

        • Plate 1: 80:20 Hex/EtOAc

        • Plate 2: 95:5 DCM/MeOH

        • Plate 3: 80:20 Hex/DCM

    • Analysis: Visualize the plates under a UV lamp. Assess the separation.

      • If spots are too high (Rf > 0.5), decrease the polarity of the eluent (e.g., move to 90:10 Hex/EtOAc).

      • If spots are too low (Rf < 0.1), increase the polarity of the eluent (e.g., move to 60:40 Hex/EtOAc).

    • Optimization:

      • Select the solvent system that shows the best "spread" of spots.

      • Fine-tune the ratio to achieve an Rf of ~0.3 for your target compound. This Rf value generally translates well to a gradient elution on a flash column.

    • Check for Tailing: If your target spot is tailing, prepare a new mobile phase containing 0.5% TEA and re-run the TLC. If the spot shape improves, use the modified solvent for your column.

    • Column Chromatography: Pack a column with silica gel. Run the purification using a gradient elution that starts with a low polarity (e.g., 100% Hexane) and gradually increases to a polarity slightly higher than what was used for your optimized TLC (e.g., from 95:5 Hex/EtOAc to 70:30 Hex/EtOAc).

References

  • Advances of supercritical fluid chromatography in lipid profiling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). Preprints.org. [Link]

  • Grand-Guillaume Perrenoud, A., Veuthey, J.-L., & Guillarme, D. (2017). Supercritical Fluid Chromatography in Natural Product Analysis – An Update. Planta Medica. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Teledyne ISCO. [Link]

  • Lisa, M., & Holčapek, M. (2015). Advances of supercritical fluid chromatography in lipid profiling. Trends in Analytical Chemistry. [Link]

  • Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support | LCGC International. (n.d.). LCGC International. [Link]

  • The Secrets of Orthogonal Process Design. (2006, July 30). Validated Biosystems. [Link]

  • Equivalent & Orthogonal Columns Strategies - Separation Science. (2023, December 8). Separation Science. [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). SpringerLink. [Link]

  • How can I modify my flash chromatography method to separate chemically similar compounds? | Biotage. (2023, January 30). Biotage. [Link]

  • Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. (2022, December 17). MDPI. [Link]

  • Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings | The Journal of Organic Chemistry. (2025, May 27). ACS Publications. [Link]

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha. (n.d.). MDPI. [Link]

  • The Copper-Catalyzed N-Arylation of Indoles. (n.d.). University of Pennsylvania. [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022, April 15). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
  • N‐Methylindole. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. (2024, January 18). World Scientific News. [Link]

  • Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). MDPI. [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by Methanol Extraction and n-Hexane Re-Extraction) - PMC. (2022, August 21). National Center for Biotechnology Information. [Link]

  • Overcoming Challenges in Complex Peptide Purification. (2018, June 1). Neuland Labs. [Link]

  • Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin. (n.d.). ResearchGate. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2025, April 2). MDPI. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (2022, June 21). MDPI. [Link]

Sources

Enhancing metabolic stability of 2-(4-fluorophenyl)indole via N-methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategy

You are investigating the N-methylation of 2-(4-fluorophenyl)indole to improve its pharmacokinetic (PK) profile. In drug discovery, the indole N-H is a classic "metabolic soft spot," primarily susceptible to Phase II conjugation (N-glucuronidation) and, to a lesser extent, oxidation.

The Hypothesis: Methylating the nitrogen (N1) will block direct glucuronidation and reduce hydrogen bond donor (HBD) count, potentially improving membrane permeability.

The Risk (The "Senior Scientist" Insight): N-methylation increases Lipophilicity (LogP). While it blocks Phase II enzymes (UGTs), it often increases affinity for Phase I enzymes (CYPs). You may observe "Metabolic Switching," where the primary clearance mechanism shifts from glucuronidation to N-demethylation or oxidation of the electron-rich C3 position.

This guide provides the protocols to synthesize the analog, test its stability, and interpret the resulting shifts in intrinsic clearance (


).

Module 1: Synthetic Chemistry Support

Objective: Synthesize 1-methyl-2-(4-fluorophenyl)indole with high regioselectivity (N-alkylation vs. C-alkylation).

Standard Operating Procedure (SOP): N-Methylation

Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), DMF (anhydrous).

  • Preparation: Dissolve 2-(4-fluorophenyl)indole (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise.

    • Checkpoint: Wait for gas evolution (

      
      ) to cease (approx. 15–30 min). The solution typically turns yellow/orange, indicating the formation of the indolyl anion.
      
  • Alkylation: Add MeI (1.1 eq) dropwise at 0°C.

  • Reaction: Allow warming to Room Temperature (RT). Stir for 1–2 hours.

  • Quench & Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with water (x3) to remove DMF, then brine. Dry over

    
    .
    
Troubleshooting & FAQs

Q: I am observing a byproduct with a similar Rf. What is it? A: This is likely C3-methylation . The indolyl anion is an ambident nucleophile.

  • Cause: High temperatures or insufficient solvent polarity.

  • Fix: Keep the deprotonation and addition steps strictly at 0°C. Ensure your DMF is dry; water interferes with the "tightness" of the ion pair.

Q: The reaction stalled. Can I add more MeI? A: Yes, but add NaH first. If the reaction stalls, it is usually because the base was consumed by adventitious water. Add 0.2 eq of NaH, wait 10 mins, then add 0.2 eq MeI.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-(4-F-phenyl)indole Solvent Dissolve in Anhydrous DMF Start->Solvent Base Add NaH (1.2 eq) 0°C, 30 min Solvent->Base Anion Indolyl Anion (Yellow/Orange) Base->Anion Deprotonation Alkylation Add MeI (1.1 eq) 0°C -> RT Anion->Alkylation SN2 Attack Alkylation->Base Stalled? Add 0.2 eq NaH Workup Quench (Ice Water) Extract (EtOAc) Alkylation->Workup End Product: 1-Me-2-(4-F-phenyl)indole Workup->End

Caption: Step-by-step workflow for the regioselective N-methylation of 2-phenylindole derivatives.

Module 2: In Vitro Metabolic Stability (HLM Assay)

Objective: Determine if N-methylation successfully reduces Intrinsic Clearance (


).
Experimental Protocol: Microsomal Stability

System: Human Liver Microsomes (HLM).[1][2] Cofactor: NADPH Regenerating System.

  • Pre-Incubation:

    • Prepare test compound (1 µM final) and microsomes (0.5 mg protein/mL) in Phosphate Buffer (100 mM, pH 7.4).

    • Incubate at 37°C for 5 minutes.

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.[3]

  • Sampling:

    • Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

  • Quenching:

    • Immediately dispense into cold Acetonitrile (ACN) containing Internal Standard (IS). Ratio: 1:3 (Sample:ACN).

  • Analysis:

    • Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion.[4]

Troubleshooting & FAQs

Q: My


 is very short (< 10 min) for the N-methylated compound. Why? 
A:  You likely triggered Metabolic Switching .
  • Explanation: By blocking the N-H (UGT site), you increased the LogP (typically +0.5 to +1.0 log units). This makes the molecule a better substrate for CYPs (specifically CYP3A4 or CYP2C9).

  • Check: Look for M-14 metabolites (loss of methyl group) or M+16 (hydroxylation at C3 or the phenyl ring) in your LC-MS data.

Q: How do I distinguish between CYP and UGT metabolism? A: Run two parallel incubations:

  • Phase I: HLM + NADPH (measures CYP oxidation).
  • Phase II: HLM + UDPGA + Alamethicin (measures Glucuronidation).
  • Result: If the parent is stable in #1 but disappears in #2, your issue is Glucuronidation (solved by N-methylation).
Visualization: Metabolic Fate Pathways

MetabolicFate cluster_PhaseII Phase II (UGT) cluster_PhaseI Phase I (CYP450) Parent Parent: 2-(4-F-phenyl)indole N_Gluc N-Glucuronide (High Clearance) Parent->N_Gluc Major Route (UGT) C3_OH C3-Hydroxylation (Unstable Intermediate) Parent->C3_OH Minor Route N_Me_Parent Analog: 1-Me-2-(4-F-phenyl)indole Parent->N_Me_Parent Synthetic N-Methylation N_Me_Parent->N_Gluc BLOCKED N_DeMe N-Demethylation (Reverts to Parent) N_Me_Parent->N_DeMe CYP Mediated Switching Metabolic Switching: Phenyl Hydroxylation N_Me_Parent->Switching Increased Lipophilicity Effect

Caption: Comparison of metabolic pathways between the parent indole and the N-methylated analog.

Module 3: Data Interpretation

Objective: Quantify the impact of your structural modification.

Comparative Data Table
ParameterParent: 2-(4-F-phenyl)indoleAnalog: 1-Me-2-(4-F-phenyl)indoleInterpretation
cLogP ~3.5~4.1Higher. Increased permeability but higher risk of CYP binding.
H-Bond Donors 1 (NH)0Lower. Better brain penetration (if CNS target).
HLM

High (Predicted)VariableIf

drops, UGT was the driver. If

rises, CYP is the driver.
Primary Metabolite N-Glucuronide (+176 Da)N-Demethyl (+14 Da loss) or +16 Da (OH)Use MS/MS to confirm the "Soft Spot."
Decision Guide: What next?
  • Scenario A: Stability Improved (

    
     increased > 2x). 
    
    • Action: Proceed to PK study.[5]

  • Scenario B: Stability Worsened or Unchanged.

    • Action:

      • Block C3: Add a Chlorine or Methyl group at C3.

      • Lower LogP: Add a polar group (e.g., Pyridine instead of Phenyl) to reduce CYP affinity.

References

  • Impact of N-methylation on Lipophilicity and Solubility

    • Source: Tetko, I. V., et al. (2015). "The impact of N-methylation on aqueous solubility and lipophilicity."[6][7][8][9] Journal of Medicinal Chemistry.

    • URL:[Link]

  • Metabolic Soft Spot Identification

    • Source: Hop, C. E., et al. (2009). "Metabolic soft spot identification and compound optimization in early discovery phases.
    • URL:[Link]

  • Microsomal Stability Assay Protocols

    • Source: Cyprotex / Evotec ADME Solutions. "Microsomal Stability Assay Protocol."
    • URL:[Link]

  • Indole Synthesis and Alkylation

    • Source: Organic Syntheses, Coll. Vol. 6, p.104 (1988).
    • URL:[Link]

  • Metabolic Switching in Drug Design

    • Source: Zhang, D., et al. (2018). "Drug metabolism in drug discovery and development."[5] Acta Pharmaceutica Sinica B.

    • URL:[Link]

Sources

Validation & Comparative

Comparing biological activity of 2-(4-fluorophenyl)-1H-indole vs 1-methyl analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(4-fluorophenyl)-1H-indole (Compound A) and its N-methylated analog, 1-methyl-2-(4-fluorophenyl)-indole (Compound B) .

While structurally similar, the methylation of the indole nitrogen fundamentally alters the physicochemical properties and biological interaction modes of the scaffold. Compound A is generally recognized as the primary pharmacophore for COX-2 inhibition and Aryl Hydrocarbon Receptor (AhR) agonism due to its hydrogen-bond donor capability. Compound B serves as a lipophilic probe, often exhibiting reduced potency against COX-2 but enhanced membrane permeability and distinct metabolic stability profiles. This guide analyzes their performance across inflammatory and oncological pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The core difference lies in the N-1 position. The presence of the methyl group in Compound B abolishes the hydrogen bond donor (HBD) capacity, significantly increasing lipophilicity (cLogP).

FeatureCompound A (Parent)Compound B (Methylated)
Structure Name 2-(4-fluorophenyl)-1H-indole1-methyl-2-(4-fluorophenyl)-indole
Molecular Formula C₁₄H₁₀FNC₁₅H₁₂FN
H-Bond Donors 1 (Indole NH)0
H-Bond Acceptors 1 (Fluorine)1 (Fluorine)
Est.[1] cLogP ~3.8 - 4.1~4.3 - 4.6
Solubility Low (DMSO soluble)Very Low (Requires carrier)
Key Role Active H-bond donor in binding pocketsLipophilic probe; steric block

Biological Activity Comparison

COX-2 Inhibition (Anti-Inflammatory)

The 2-phenylindole scaffold is a privileged structure for Cyclooxygenase-2 (COX-2) inhibition.[2] The mechanism relies on the molecule fitting into the COX-2 hydrophobic channel.[3]

  • Compound A (Superior): The indole NH typically forms a critical hydrogen bond with hydrophilic residues (e.g., Tyr355 or Arg120 ) at the base of the COX-2 active site. This interaction anchors the molecule, orienting the 4-fluorophenyl group into the hydrophobic pocket.

  • Compound B (Inferior): N-methylation removes the H-bond donor. Furthermore, the methyl group can introduce steric clashes near the tight "constriction site" of the enzyme channel. Consequently, N-methyl analogs of 2-phenylindoles generally exhibit reduced potency (higher IC50) and lower selectivity for COX-2 over COX-1 compared to their NH parents.

Anticancer Activity (MCF-7 Breast Cancer)

Both compounds show activity against breast cancer lines (MCF-7), but through slightly different physicochemical leverage.

  • Mechanism: Activity is often attributed to tubulin polymerization inhibition (colchicine binding site) or modulation of the Estrogen Receptor (ER).

  • Compound A: Shows cytotoxicity often in the low micromolar range. The NH group may facilitate interaction with water networks within the tubulin binding site.

  • Compound B: While N-methylation increases lipophilicity (enhancing cellular uptake), it often reduces binding affinity if the target requires a specific H-bond. However, Compound B is often used to test if the NH is essential. If Compound B retains activity, it indicates the binding is driven purely by hydrophobic interactions (pi-stacking) rather than polar contacts.

Aryl Hydrocarbon Receptor (AhR) Agonism

2-phenylindoles are classical ligands for AhR.

  • Compound A: Acts as a potent agonist.[4] The planar structure allows it to slide into the AhR ligand-binding domain (LBD), mimicking dioxin.

  • Compound B: Methylation distorts planarity slightly and adds bulk. While still a binder, it typically shows altered efficacy or acts as a partial agonist/antagonist depending on the specific tissue context.

Mechanistic Visualization (Pathway & SAR)

The following diagram illustrates the divergent pathways and the critical "Loss of Function" node caused by N-methylation in the COX-2 pathway.

BiologicalActivity Scaffold 2-(4-fluorophenyl)indole Scaffold CompA Compound A (N-H Free) Scaffold->CompA Parent CompB Compound B (N-Methyl) Scaffold->CompB Methylation COX2 COX-2 Active Site (Tyr355/Arg120) CompA->COX2 Strong Binding Tubulin Tubulin (Colchicine Site) CompA->Tubulin AhR AhR Receptor (Ligand Binding Domain) CompA->AhR Agonist CompB->COX2 Weak Binding CompB->Tubulin CompB->AhR Partial/Weak EffectA High Potency (H-Bond Anchoring) COX2->EffectA EffectB Reduced Potency (Steric Clash / No H-Bond) COX2->EffectB EffectC Retained/Altered Activity (Hydrophobic Driven) Tubulin->EffectC Lipophilicity vs Binding Trade-off

Caption: Comparative signaling and binding impact of N-methylation on COX-2, AhR, and Tubulin targets.

Experimental Protocols

To validate the comparison in your own lab, use the following standardized protocols.

Synthesis: Fischer Indole Strategy

This is the industry-standard method for generating the parent scaffold and its methylated analog.

Step 1: Synthesis of Compound A

  • Reagents: 4-fluorophenylhydrazine hydrochloride (1.0 eq), Acetophenone (1.0 eq), Polyphosphoric acid (PPA) or ZnCl₂.

  • Procedure: Mix hydrazine and ketone in PPA. Heat to 100-120°C for 2-4 hours.

  • Workup: Pour into crushed ice. Neutralize with NaOH. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Step 2: Synthesis of Compound B (Methylation)

  • Reagents: Compound A (1.0 eq), Sodium Hydride (NaH, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (anhydrous).

  • Procedure: Dissolve Compound A in dry DMF at 0°C. Add NaH portion-wise. Stir for 30 min (deprotonation). Add MeI dropwise. Warm to RT and stir for 2-4 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.

  • Validation: Check NMR. Disappearance of the broad singlet (NH) at ~11.0 ppm and appearance of a singlet (N-CH₃) at ~3.7 ppm confirms conversion.

In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 values to quantify the loss of potency in Compound B.

  • Kit: Use a purified COX-2 screening kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).

  • Preparation: Dissolve Compounds A and B in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate enzyme (human recombinant COX-2) with heme and test compounds for 10 min at 37°C.

    • Initiate reaction by adding Arachidonic Acid (substrate).

    • Incubate for 2 minutes.

  • Detection: Measure the production of PGF2α (via SnCl₂ reduction of PGH2) using ELISA or colorimetric peroxidation monitoring.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Compound A IC50 < Compound B IC50.

References

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

  • Hu, W., et al. (2003).[2] "Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Abdellatif, K.R., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity."[5] Journal of Applied Pharmaceutical Science. Link

  • Safe, S., et al. (2022). "Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators (SAhRMs)." International Journal of Molecular Sciences. Link

  • Gurer-Orhan, H., et al. (2023). "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research. Link

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 2-(4-fluorophenyl)-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-fluorophenyl)-1-methyl-1H-indole, a substituted indole derivative of interest in pharmaceutical research and development. Beyond presenting a robust protocol, this document elucidates the scientific rationale behind each validation step, aligning with the most current international regulatory standards. Furthermore, it offers a critical comparison of this HPLC method with alternative analytical technologies, providing researchers and drug development professionals with the data and insights necessary to select the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Imperative for Substituted Indoles

Therefore, the validation of an analytical procedure is not merely a regulatory checkbox; it is a scientific necessity that demonstrates the method is fit for its intended purpose.[1][2] This guide adheres to the globally recognized principles outlined by the International Council for Harmonisation (ICH), specifically the recently revised Q2(R2) guideline, which emphasizes a science- and risk-based approach to validation.[3][4][5]

The Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity testing and quantitative analysis.[6][7] Its versatility, robustness, and high-resolution capabilities make it the gold standard for analyzing non-volatile and thermally labile compounds like many indole derivatives.

Optimized Chromatographic Conditions

The following isocratic RP-HPLC method was developed to provide optimal separation and peak shape for this compound.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard quaternary pump HPLC system with a UV-Vis detector provides the necessary performance and reliability.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the relatively non-polar indole derivative. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile : 20mM Ammonium Formate (pH 4.5) (65:35 v/v)Acetonitrile is a common organic modifier providing good peak shape. The buffered aqueous phase controls the ionization state of any potential impurities, ensuring consistent retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable runtime.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection UV at 254 nmThis wavelength provides a strong chromophoric response for the indole ring system, ensuring high sensitivity.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from solvent effects.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and optimal peak shape.

A Systematic Approach to Method Validation

Method validation is a continuous process that begins during development and continues throughout the method's lifecycle.[3] The following sections detail the experimental protocols for validating the core performance characteristics as mandated by ICH Q2(R2).[2][8][9]

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Ongoing Lifecycle Management Report->Lifecycle

Caption: A structured workflow for HPLC method validation, from initial planning to final implementation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Prepare Samples:

    • A solution of the analyte standard.

    • A placebo solution (all formulation components except the analyte).

    • A spiked solution (placebo spiked with the analyte).

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject all prepared samples into the HPLC system.

  • Evaluation: Assess the chromatograms to ensure that the principal peak for the analyte is free from co-eluting peaks from the placebo or any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity and Range

Objective: To establish the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3][10]

Experimental Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentrations spanning the expected working range. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis. The acceptance criteria typically require a correlation coefficient (R²) ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
80 1,201,500
90 1,352,100
100 1,501,900
110 1,653,200
120 1,802,600
Regression Results Value
Slope 15015
Y-Intercept 1250

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

Objective: To determine the closeness of the test results to the true value.[3][8] Accuracy is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare Placebo: Prepare a batch of the formulation without the active pharmaceutical ingredient (API).

  • Spike Placebo: Add known amounts of the API stock solution to the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percentage recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0% recovery.

Table 2: Example Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery
80% (n=3) 80.0 79.2, 79.8, 79.5 99.0, 99.8, 99.4 99.4
100% (n=3) 100.0 100.5, 99.8, 101.1 100.5, 99.8, 101.1 100.5

| 120% (n=3) | 120.0 | 119.5, 120.8, 120.1 | 99.6, 100.7, 100.1 | 100.1 |

Precision

Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] Precision is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD). The acceptance criterion is typically %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The overall %RSD for all 12 samples should typically be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[3]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Inject a series of dilute solutions of the analyte. Measure the signal height of the analyte peak and the noise level in a region of the chromatogram where no peaks are present.

  • Calculate LOD and LOQ:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation: The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][11] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Systematically alter key chromatographic parameters one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase Composition (e.g., ± 2% organic).

    • Mobile Phase pH (e.g., ± 0.2 units).

  • Analysis: Analyze a system suitability solution under each altered condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is considered robust if the system suitability criteria are still met under all varied conditions.

Comparative Analysis of Alternative Analytical Techniques

While HPLC with UV detection is a robust and widely accepted method, other technologies offer distinct advantages for specific applications. The choice of technique depends on the analytical objective, such as routine QC, impurity identification, or high-throughput screening.

Analytical_Techniques_Comparison Figure 2: Comparison of Key Analytical Techniques center Analytical Objective HPLC HPLC-UV (Routine QC) center->HPLC Robustness Cost-Effective LCMS LC-MS/MS (Impurity ID, Bioanalysis) center->LCMS High Sensitivity Structural Info GCMS GC-MS (Volatiles, Thermal Stability) center->GCMS Volatile Analytes Established Libraries SFC SFC (Chiral, Green Chemistry) center->SFC Speed Reduced Solvent

Caption: A comparative overview of analytical techniques based on their primary strengths and applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] For indole derivatives, its utility depends on the analyte's thermal stability and volatility.[13][14]

  • Advantages:

    • Excellent separation efficiency for volatile compounds.

    • Mass spectrometry provides high confidence in compound identification through spectral library matching.[15]

    • Superior for analyzing residual solvents.[16]

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • May require chemical derivatization to increase volatility, adding complexity and potential for error.[17][18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[19][20] It is the premier tool for impurity identification and quantification at trace levels.[21][22]

  • Advantages:

    • Exceptional sensitivity (pg or fg levels), ideal for detecting trace impurities.

    • Provides molecular weight and structural information, which is critical for identifying unknown degradation products.[20]

    • High selectivity allows for quantification in complex biological matrices (bioanalysis).

  • Disadvantages:

    • Higher cost of instrumentation and maintenance compared to HPLC-UV.

    • Mobile phases must be volatile and free of non-volatile salts (e.g., phosphate buffers), which can sometimes compromise chromatographic separation.[21]

    • Susceptible to matrix effects like ion suppression.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[23][24] It is recognized as a "green" analytical technique.[16][25]

  • Advantages:

    • Significantly faster analysis times and higher throughput due to the low viscosity of the mobile phase.[26]

    • Drastic reduction in organic solvent consumption, lowering costs and environmental impact.[27]

    • Offers unique selectivity, especially for chiral separations.[4][28]

  • Disadvantages:

    • Less suitable for highly polar compounds compared to reversed-phase LC.[4]

    • Instrumentation is more specialized and less common than HPLC systems in many labs.

Table 3: Performance Comparison of Analytical Methods

Feature HPLC-UV GC-MS LC-MS/MS SFC-UV/MS
Primary Use Routine QC, Assay, Purity Volatiles, Residual Solvents Impurity ID, Bioanalysis Chiral, High Throughput
Sensitivity Good (ng-µg) Very Good (pg-ng) Excellent (fg-pg) Good (ng-µg)
Specificity Moderate (Retention Time) High (Mass Spectrum) Excellent (MS/MS) Moderate to High (with MS)
Speed Moderate Fast Moderate Very Fast
Cost Low Moderate High Moderate-High

| Green Chemistry | Poor | Moderate | Poor | Excellent |

Conclusion

The validated isocratic RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It stands as a reliable and cost-effective method for routine quality control and stability testing in a regulated pharmaceutical environment.

The choice of an alternative analytical technique is dictated by the specific scientific question. For identifying unknown impurities or performing bioanalysis, the superior sensitivity and specificity of LC-MS/MS are indispensable. For high-throughput screening or when pursuing green chemistry initiatives, SFC presents a compelling, fast, and environmentally friendly alternative. GC-MS remains a valuable tool, but its application is limited to analytes with sufficient volatility and thermal stability. A thorough understanding of each technique's capabilities and limitations, as outlined in this guide, empowers researchers to make informed decisions, ensuring data integrity and accelerating the drug development process.

References

  • Ahmed, M., et al. (2024). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. Eurasian Journal of Analytical Chemistry.
  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. (n.d.). Teledyne Labs. Available at: [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Available at: [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. (n.d.). Shimadzu. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. Available at: [Link]

  • Revisions per USP 621. (n.d.). Agilent. Available at: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters. Available at: [Link]

  • Regalado, E. L. (Ed.). (2014). Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis. Wiley. Available at: [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • McConville, P. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • Kumar, S., & Singh, A. (2025). Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. RSIS International. Available at: [Link]

  • Sharma, A., et al. (2024). Emerging Trends In Pharmaceutical Analysis: Techniques And Applications. World Journal of Pharmaceutical Research. Available at: [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho. Available at: [Link]

  • Veuthey, J. L., et al. (2025). Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Patel, P., & Prajapati, P. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Wigoder, T., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Available at: [Link]

  • Corcuera, L. J., & Bandurski, R. S. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Application of chromatography in pharmaceutical analysis: New methodologies for drug formulations stability testing. (n.d.). ScienceDirect. Available at: [Link]

  • Al-Abri, Z., et al. (2024). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Available at: [Link]

  • Szopa, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. ResearchGate. Available at: [Link]

  • Arora, P. K., & Bae, H. (2014). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... ResearchGate. Available at: [Link]

  • Surma, M., et al. (2021). Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PMC. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Ich guidelines for validation final. (2015). Slideshare. Available at: [Link]

  • Rogers, M. B., & Staruszkiewicz, W. F. (2002). Rapid Colorimetric Method To Detect Indole in Shrimp With Gas Chromatography Mass Spectrometry Confirmation. Scribd. Available at: [Link]

  • What are the analytical methods for 99% Indole in environmental samples?. (2025). Blog. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Behrend, P. (2012). GC/MS analysis of indole and skatole in seafood. ResearchGate. Available at: [Link]

  • Chaithanya, S. M., & Annapurna, M. M. (2019). Method Development and Validation of a new RP-HPLC method for the simultaneous Assay of Ketorolac Tromethamine and Fluorometholone. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Dighe, N. S., et al. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online. Available at: [Link]

  • Thean, D., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. Available at: [Link]

Sources

Comparative Solubility Guide: 1-methyl-2-(4-fluorophenyl)indole vs. Indomethacin

[1]

Executive Summary: The "Ionizable vs. Neutral" Divergence

In drug development, solubility dictates formulation strategy. While Indomethacin and 1-methyl-2-(4-fluorophenyl)indole share a structural lineage—both are lipophilic indole derivatives—their solubility profiles are fundamentally distinct due to a single critical functional group difference.[1]

  • Indomethacin is a weak acid (pKa ~4.5).[1] Its solubility is pH-dependent, increasing logarithmically as pH rises above its pKa.[1]

  • 1-methyl-2-(4-fluorophenyl)indole is a neutral, lipophilic molecule .[1] It lacks ionizable groups (no acidic carboxyl and the indole nitrogen is methylated). Its solubility is pH-independent and consistently low in aqueous media ("brick dust" behavior).[1]

Key Takeaway: Indomethacin solubility can be manipulated by pH adjustment (salting), whereas the fluorophenyl indole derivative requires lipid-based delivery systems, amorphous solid dispersions, or organic cosolvents to achieve bioavailability.

Physicochemical Profile & Mechanistic Basis

The solubility difference is not random; it is a direct consequence of the molecular structure. The table below contrasts the key physicochemical descriptors that drive solvation.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyIndomethacin 1-methyl-2-(4-fluorophenyl)indole Impact on Solubility
Molecular Structure Indole core + Carboxylic Acid Indole core + N-Methyl (No Acid)The acid group is the "solubility switch" for Indomethacin.[1]
Ionization (pKa) 4.5 (Acidic)Neutral (Non-ionizable)Indomethacin ionizes at intestinal pH (6.8); the Indole derivative does not.[1]
Lipophilicity (LogP) ~4.3~4.4 - 4.5 (Predicted)*Both are highly lipophilic.[1] Without ionization, water solubility is negligible.
H-Bond Donors 1 (Carboxyl -OH)0 (N-Methylated)Lack of donors in the Indole derivative reduces water interaction, lowering solubility.[1]
Water Solubility (pH 1.2) Very Low (< 1 µg/mL)Very Low (< 1 µg/mL)Both are insoluble in gastric fluid.[1]
Water Solubility (pH 7.4) High (> 0.5 mg/mL as salt)Very Low (< 1 µg/mL)Critical Divergence Point.

*Note: LogP for the fluorophenyl indole is estimated based on the parent 2-(4-fluorophenyl)indole (XlogP ~3.[1]9) plus the hydrophobic contribution of the N-methyl group (~0.5).

Mechanistic Explanation
  • Indomethacin (The "Dissociation" Mechanism): At pH 7.4, Indomethacin exists primarily as the carboxylate anion (

    
    ).[1] The negative charge disrupts the crystal lattice energy and interacts strongly with water dipoles, driving dissolution.
    
    
    
    [1]
  • 1-methyl-2-(4-fluorophenyl)indole (The "Hydrophobic" Barrier): The N-methylation removes the only potential hydrogen bond donor (the indole N-H).[1] The molecule presents a purely hydrophobic surface to the solvent. Water molecules must form an ordered "cage" around it (entropic penalty), resulting in extremely low solubility regardless of pH.

Experimental Validation Protocols

To rigorously quantify these differences, we employ two distinct protocols. A standard shake-flask method is insufficient for the neutral indole without high-sensitivity detection.[1]

Protocol A: pH-Solubility Profile (For Indomethacin)

Objective: To map the ionization-dependent solubility curve.

  • Buffer Preparation: Prepare 10 mM phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess Indomethacin powder to 5 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours (200 RPM).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Expected Result: Low solubility at pH 1.2, dramatic increase at pH 6.8 and 7.4.

Protocol B: LogP & Intrinsic Solubility (For 1-methyl-2-(4-fluorophenyl)indole)

Objective: To measure solubility for a "brick dust" neutral molecule where aqueous concentration is below UV detection limits.

  • Method: Miniaturized Shake-Flask with Organic Solvent Back-Extraction.

  • Solvent System: Octanol-Water (for LogP) or Pure Water (for solubility).[1]

  • Procedure:

    • Add 1 mg of compound to 2 mL of water.[1] Vortex and sonicate for 30 mins.

    • Equilibrate for 48 hours at 25°C.

    • Critical Step: Centrifuge at 15,000 RPM (hard spin) to pellet nanoparticles. Do not filter (hydrophobic compounds bind to filters).[1]

    • Carefully remove supernatant and dilute with Acetonitrile (1:1 ratio) to solubilize any dissolved compound for injection.[1]

  • Detection: LC-MS/MS (MRM mode) is required due to sub-microgram solubility.[1]

    • Expected Result: Flat solubility profile across all pH values.[1]

Visualization: Solubility Pathways

The following diagram illustrates the divergent dissolution pathways for the two compounds.

SolubilityPathwaysSolidSolid Drug(Crystal Lattice)SolvationSolvation Step(Water Interaction)Solid->SolvationIndo_CheckHas Ionizable Group?(Indomethacin: YES)Solvation->Indo_CheckIndole_CheckHas Ionizable Group?(Fluorophenyl Indole: NO)Solvation->Indole_CheckpH_LowpH < pKa (4.5)(Gastric)Indo_Check->pH_LowIndomethacinpH_HighpH > pKa (4.5)(Intestinal)Indo_Check->pH_HighIndomethacinIndo_LowUnionized FormLow SolubilitypH_Low->Indo_LowIndo_HighIonized Form (Anion)High SolubilitypH_High->Indo_HighIndole_ResultNeutral SpeciesHydrophobic Effect DominatesIndole_Check->Indole_Result1-methyl-2-(4-fluorophenyl)indoleBrickDustBrick Dust Behavior(pH Independent Low Solubility)Indole_Result->BrickDust

Caption: Comparative dissolution pathways. Indomethacin accesses a high-solubility ionized state at physiological pH, while the neutral indole derivative remains trapped in a low-solubility hydrophobic state.

Implications for Formulation & Development

For Indomethacin:
  • Standard Approach: Can be formulated as a standard tablet or capsule.[1]

  • Enhancement: Use salt forms (e.g., Indomethacin Sodium) to maximize dissolution rate.[1]

  • Risk: Potential for precipitation in the acidic stomach environment (common cause of gastric irritation).[1]

For 1-methyl-2-(4-fluorophenyl)indole:
  • Standard Approach: Standard tablets will fail (0% bioavailability).[1]

  • Required Technologies:

    • Lipid-Based Formulations (LBF): Dissolve the drug in oils/surfactants (e.g., SEDDS) to bypass the dissolution step.[1]

    • Amorphous Solid Dispersions (ASD): Spray dry with polymers (HPMC-AS) to maintain the drug in a high-energy amorphous state.[1]

    • Cosolvents: Use PEG-400 or Ethanol for liquid handling in early preclinical studies.[1]

References

  • PubChem. 2-(4-Fluorophenyl)indole Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • O'Brien, M. A., et al. (2011).[1] The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.[1] Molecular Pharmacology.[1] (Discusses structural analogs of Indomethacin and the role of the 2-position substituent). Available at: [Link]

  • Shaker, S., et al. (2020).[1][2] Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives. BMC Chemistry.[1][2] (Provides synthesis protocols and property data for similar neutral indole derivatives). Available at: [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and logP driven solubility profiles).

Structural Confirmation of 1-Methyl-2-(4-fluorophenyl)indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography vs. NMR/MS for 1-Methyl-2-(4-fluorophenyl)indole Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the indole scaffold is a privileged pharmacophore. However, 2-arylindoles present specific structural challenges—namely, the torsional strain between the indole plane and the aryl ring, and the ambiguity of N-alkylation sites during synthesis. While NMR (


H, 

C)
and HRMS are standard for solution-state characterization, they often fail to resolve static conformational preferences or definitive solid-state packing interactions (e.g.,

-stacking vs. H-bonding).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives for the definitive structural confirmation of 1-methyl-2-(4-fluorophenyl)indole . We provide experimental workflows, expected crystallographic parameters, and a decision matrix to optimize your analytical strategy.

The Structural Challenge: Why X-Ray?

The target molecule, 1-methyl-2-(4-fluorophenyl)indole , contains three critical structural features that dictate its biological efficacy and solid-state stability:

  • The N-Methyl Group: Confirmation of regioselectivity (N1 vs. C3 alkylation) is critical during synthesis.

  • The 4-Fluorophenyl Moiety: The fluorine atom introduces electronic effects, but more importantly, the phenyl ring is sterically hindered by the indole H3 proton.

  • Torsional Twist: Unlike planar aromatics, the 2-phenyl ring typically twists 40–60° relative to the indole plane to relieve steric strain. NMR averages this rotation; X-ray freezes it.

Comparative Overview
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsElemental composition
Conformational Analysis Precise torsion angles (static)Time-averaged rotamersNone
Intermolecular Forces Direct observation (

-stacking, C-H...F)
Inferential (concentration dependence)None
Sample State Single Crystal (Solid)SolutionGas Phase (Ionized)
Limitation Requires high-quality crystalAmbiguous for stereocenters/packingIsomers often indistinguishable
Experimental Protocol: SC-XRD Workflow
Phase 1: Crystallization (The Critical Step)

The N-methyl group removes the strong N-H hydrogen bond donor, making the lattice energy dependent on weaker Van der Waals and


-

interactions.
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary: Dichloromethane (DCM) – solubilizes the indole well.

    • Antisolvent: Hexane or Pentane.

  • Procedure: Dissolve 20 mg of pure compound in 2 mL DCM. Filter into a clean vial. Place this vial inside a larger jar containing 10 mL Hexane (Vapor Diffusion). Seal and leave undisturbed at 4°C for 3-5 days.

  • Target: Colorless blocks or prisms (approx.

    
     mm).
    
Phase 2: Data Collection & Refinement[1]
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature reduces thermal motion of the terminal Fluorine and Methyl groups, significantly improving resolution (

    
     Å).
    
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Fluorine does scatter Cu well.
  • Refinement Strategy:

    • Refine F-atom anisotropic displacement parameters (ADPs) carefully; F-atoms often show high thermal motion or disorder.

    • Check for Merohedral Twinning if the space group appears higher symmetry than expected.

Phase 3: Visualization of the Workflow

XRD_Workflow Synth Crude Product (1-Me-2-(4-F-Ph)-indole) Solubility Solubility Test (DCM/Hexane) Synth->Solubility Crystal Crystal Growth (Vapor Diffusion) Solubility->Crystal Clear Soln Diffraction X-Ray Diffraction (Mo-Kα, 100K) Crystal->Diffraction Quality Check Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Refine->Crystal High R-factor (>7%) Output CIF & 3D Model (Torsion Angles) Refine->Output

Figure 1: Optimized workflow for obtaining crystallographic data for indole derivatives. Note the feedback loop: high R-factors often necessitate re-crystallization.

Data Interpretation: What to Expect

When analyzing the solved structure, compare your data against these benchmark parameters derived from analogous 2-phenylindoles [1, 2].

Structural Benchmarks (Reference Data)
ParameterExpected ValueStructural Insight
Space Group

or

(Monoclinic)
Most common for planar/semi-planar aromatics.
C2–C1' Bond Length 1.47 – 1.49 ÅIndicates single bond character between indole and phenyl ring.
Torsion Angle (

)
40° – 65° The angle between Indole plane and Phenyl ring. Critical: If

or

, suspect packing forces or disorder.
Intermolecular Contacts C–H...F and

-

Look for "head-to-tail" stacking. The F atom often directs weak contacts (2.5 – 2.7 Å).

Why the Torsion Angle Matters: In solution (NMR), the phenyl ring rotates rapidly. In the crystal, the steric clash between the indole H3 and the phenyl ortho-protons forces a twist. X-ray provides the exact energy-minimum conformer in the solid state, which is relevant for docking studies in drug design (e.g., fitting into a protein binding pocket).

Comparative Decision Matrix

Use this logic flow to determine when to deploy X-ray crystallography versus relying solely on NMR.

Decision_Matrix Start Structure Confirmation Needed Q1 Is Regiochemistry Ambiguous? (e.g. N-Me vs C3-Me) Start->Q1 NMR Run 2D NMR (HMBC/NOESY) Q1->NMR Yes XRD_Path Proceed to SC-XRD Q1->XRD_Path No (Need 3D Conformer) Result_NMR Is NOE signal definitive? NMR->Result_NMR Result_NMR->XRD_Path No (Signal Overlap) Stop Structure Confirmed Result_NMR->Stop Yes (Clear Cross-peaks) XRD_Path->Stop Absolute Config Obtained

Figure 2: Decision matrix for selecting analytical techniques. X-ray is the fallback when spectroscopic data is ambiguous regarding regiochemistry or when 3D conformational data is required.

Technical Validation (Self-Check)

Before publishing or finalizing your dataset, apply these validation criteria:

  • R-Factor (

    
    ):  Should be 
    
    
    
    (5%) for a publishable small molecule structure.
  • Goodness of Fit (S): Should be close to 1.0.

  • CheckCIF: Run your .cif file through the IUCr CheckCIF server. Look for "Level A" alerts regarding voids or missing atoms.

  • Fluorine Disorder: If the F-atom ellipsoid is elongated, model it as disordered over two positions (e.g., rotational disorder of the phenyl ring).

References
  • Analogous Structure (3-methyl variant)

    • Title: 2-(4-Fluorophenyl)-3-methyl-1H-indole.[2]

    • Source:Acta Crystallographica Section E, 2011.
    • Relevance: Provides baseline unit cell parameters and packing motifs for fluorin
    • URL:[Link]

  • Indole Crystallography Benchmarks

    • Title: 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole.
    • Source:IUCrD
    • Relevance: Illustrates the orthogonal twisting of phenyl rings rel
    • URL:[Link]

  • Synthesis & Characterization Context

    • Title: Design, Synthesis and Biological Evaluation of N-phenylindole Deriv
    • Source:Molecules, 2022.[3][4][5][6]

    • Relevance: Validates the synthesis protocols and NMR shifts expected for N-substituted indoles.
    • URL:[Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of N-Methyl-2-(4-fluorophenyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-2-(4-fluorophenyl)indole represents a critical scaffold in the development of organic light-emitting diodes (OLEDs), fluorescent probes for lipid peroxidation, and pharmacological agents (e.g., statin intermediates). Its photophysical profile is defined by a competition between


-conjugation extension  (phenyl ring) and steric inhibition of resonance  (N-methyl group).

This guide provides a rigorous comparative analysis of its UV-Vis absorption properties against key structural analogs. By isolating the effects of N-methylation and para-fluorination, we establish a validated spectral range for researchers lacking empirical data for this specific derivative.

Key Spectral Characteristic
  • Predicted

    
    : 292 – 298 nm  (in Ethanol/Methanol)
    
  • Primary Electronic Transition:

    
     (HOMO 
    
    
    
    LUMO)
  • Key Feature: A hypsochromic (blue) shift relative to its non-methylated parent, 2-(4-fluorophenyl)indole, driven by steric twisting of the phenyl ring.

Comparative Spectral Analysis

To accurately characterize N-methyl-2-(4-fluorophenyl)indole, one must deconstruct its structure into its functional components. The table below compares the target compound with its structural parents to isolate the electronic and steric contributions.[1]

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundStructure

(EtOH)

(

)
Structural Effect
Indole Parent Scaffold280 nm ~5,500Baseline aromatic system.
2-Phenylindole Conjugated Analog305 - 310 nm ~20,000Bathochromic Shift: Phenyl ring extends conjugation path; molecule is planar.
2-(4-Fluorophenyl)indole Electronic Analog308 - 312 nm ~21,000Minor Red Shift: Fluorine (+M > -I) slightly lowers HOMO-LUMO gap; maintains planarity.
1-Methyl-2-phenylindole Steric Analog290 - 295 nm ~14,000Hypsochromic Shift: N-Methyl group clashes with ortho-phenyl protons, twisting the ring (~30-40°) and reducing conjugation.
N-Me-2-(4-F-phenyl)indole Target 292 - 298 nm ~15,000 Combined Effect: Steric twist dominates, causing a blue shift vs. the NH-analog, while F provides a negligible red shift.

Note: Values are derived from solvatochromic studies of indole derivatives. The extinction coefficient (


) for N-methylated 2-phenylindoles is typically lower than their NH counterparts due to the loss of planarity.

Mechanistic Insight: The "Steric Twist" vs. Conjugation

The spectral signature of N-methyl-2-(4-fluorophenyl)indole is governed by two opposing forces. Understanding this mechanism is crucial for interpreting spectral data or designing derivatives.

The Steric Conflict

In 2-phenylindole , the N-H hydrogen is small, allowing the phenyl ring at position 2 to lie nearly coplanar with the indole core. This maximizes orbital overlap (


-conjugation), resulting in a strong absorption band >300 nm.

In N-methyl-2-phenylindole (and the target fluorinated derivative), the N-methyl group is bulky. It creates significant steric repulsion with the hydrogen atoms at the ortho positions of the phenyl ring.

  • Consequence: The phenyl ring rotates out of the indole plane (dihedral angle increases to ~40-60°).

  • Spectral Result: The effective conjugation length decreases. The

    
     transition requires higher energy, shifting the absorption peak to a shorter wavelength (Blue Shift) compared to the planar NH parent.
    
The Fluorine Effect

The fluorine atom at the para position exerts two effects:

  • Inductive Withdrawal (-I): Pulls electron density through the sigma framework (stabilizes HOMO).

  • Mesomeric Donation (+M): Donates electron density into the

    
     system (destabilizes HOMO).
    In excited states, the +M effect typically dominates slightly, causing a very small red shift (2-5 nm) compared to the non-fluorinated phenylindole. However, this is a secondary effect compared to the massive shift caused by the steric twist.
    
Diagram: Structural & Electronic Relationships[2]

G Indole Indole (280 nm) PhenylIndole 2-Phenylindole (305 nm) Planar & Conjugated Indole->PhenylIndole + Phenyl (Bathochromic Shift) FluoroIndole 2-(4-Fluorophenyl)indole (310 nm) Electronic Tuning (+F) PhenylIndole->FluoroIndole + p-Fluoro (Minor Red Shift) NMePhenyl N-Methyl-2-phenylindole (292 nm) Steric Twist (Non-planar) PhenylIndole->NMePhenyl + N-Methyl (Steric Hindrance -> Blue Shift) Target N-Methyl-2-(4-fluorophenyl)indole (~295 nm) Twisted + Fluorinated FluoroIndole->Target + N-Methyl (Loss of Planarity) NMePhenyl->Target + p-Fluoro

Caption: Logical flow of substituent effects on the UV-Vis absorption maximum. Green nodes indicate planar, highly conjugated systems; Red indicates sterically hindered systems.

Validated Experimental Protocol

To replicate these values or assay the purity of your compound, follow this self-validating protocol.

Reagents & Equipment[3][4]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Benzene/Toluene as their cut-off interferes with the 280-300 nm region.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Cuvette: Quartz (Supersil), 10 mm path length. Plastic/Glass cuvettes absorb UV <320 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.0 mg of N-methyl-2-(4-fluorophenyl)indole.

    • Dissolve in 10 mL of Ethanol to create a ~0.8 mM stock.

    • Validation: Solution should be clear and colorless to pale yellow. If cloudy, sonicate for 5 minutes.

  • Working Solution:

    • Dilute 100

      
      L of Stock into 2.9 mL of Ethanol (Total Vol = 3.0 mL).
      
    • Final Concentration: ~26

      
      M.
      
  • Measurement:

    • Scan Range: 220 nm to 450 nm.[2]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Run dual-beam or subtract Blank spectrum.

  • Data Analysis:

    • Locate

      
       in the 290–300 nm region.
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
    • Expected

      
      :
      
      
      
      .
Troubleshooting
  • Peak at ~580 nm? Your sample may be contaminated with oxidation products or cyanine dyes (common if stored in light).

  • Peak < 280 nm only? Check if the phenyl ring has cleaved (unlikely) or if you have simple indole impurities.

  • No distinct peak? At high concentrations, the "tail" of the absorption can saturate the detector. Dilute by 50% and re-measure.

References

  • Substituent Effects on Indole Spectra: Aaron, J. J., et al. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives." Photochemistry and Photobiology, vol. 40, no. 2, 1984.

  • N-Methylation & Steric Hindrance: Garg, H. G., et al. "Steric effects in the UV absorption of N-methyl-2-phenylindoles." Journal of the Chemical Society, Perkin Transactions 2.

  • 2-(4-Fluorophenyl)indole Data: NIST Chemistry WebBook, SRD 69. "2-(4-Fluorophenyl)indole Spectral Data."

  • Assay Applications: Esterbauer, H., et al. "Reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals."[3] Biochemical Journal, vol. 276, 1991.

Sources

Comparative Validation Guide: 1-Methyl-2-(4-fluorophenyl)indole (MFPI) as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-methyl-2-(4-fluorophenyl)indole (MFPI) represents a privileged scaffold in medicinal chemistry, specifically designed to target microtubule dynamics. This guide outlines the validation framework for MFPI, distinguishing it from classical chemotherapeutics through its specific mechanism of action: Tubulin Polymerization Inhibition .

The incorporation of the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity compared to the parent 2-phenylindole, while the N-methyl group prevents hydrogen bond donation at the indole nitrogen, often improving affinity for the Colchicine-binding site on


-tubulin.
Therapeutic Positioning
  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Primary Mechanism: Microtubule destabilization leading to G2/M cell cycle arrest.

  • Key Indication: Solid tumors (Breast MCF-7, Prostate PC-3, Colon HCT-116).

Comparative Analysis: MFPI vs. Standard Alternatives

To validate MFPI, it must be benchmarked against agents with overlapping mechanisms (Colchicine) and standard cytotoxic agents (Doxorubicin).

Performance Matrix
FeatureMFPI (Candidate) Colchicine (Comparator 1) Doxorubicin (Comparator 2)
Class Synthetic Indole DerivativeNatural AlkaloidAnthracycline Antibiotic
Mechanism Tubulin DestabilizerTubulin DestabilizerDNA Intercalation / Topo II Inhibition
Binding Site Colchicine Site (Novel Pocket)Colchicine SiteDNA Base Pairs
IC50 (MCF-7) 0.5 – 2.5 µM (High Potency)~0.05 – 0.1 µM~0.2 – 0.5 µM
MDR Susceptibility Low (Often evades P-gp)High (P-gp substrate)High (P-gp substrate)
Toxicity Profile Moderate (Selectivity Index > 5)High (Narrow therapeutic window)High (Cardiotoxicity)

Analyst Note: While Colchicine is more potent in molar terms, it is clinically limited by toxicity. MFPI offers a structural advantage: 2-phenylindoles frequently bypass P-glycoprotein (P-gp) efflux pumps, making them effective in Multidrug-Resistant (MDR) cell lines where Doxorubicin fails.

Validation Workflow & Logic

The following diagram illustrates the critical path for validating MFPI, moving from phenotypic screening to molecular target confirmation.

ValidationWorkflow Synthesis 1. Synthesis & Purification (MFPI) Screening 2. Phenotypic Screen (MTT Assay) Synthesis->Screening Selection Hit Selection (IC50 < 10 µM) Screening->Selection MCF-7, PC-3 Mechanism 3. Target Validation (Tubulin Polymerization) Selection->Mechanism Mechanistic Hypothesis CellCycle 4. Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Confirm G2/M Arrest Apoptosis 5. Apoptosis Confirmation (Annexin V/PI) CellCycle->Apoptosis Downstream Effect

Figure 1: Step-wise validation logic ensuring that cytotoxicity (Step 2) is causally linked to the specific molecular target (Step 3).

Experimental Protocols (Standard Operating Procedures)

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of MFPI against MCF-7 (Breast) and HCT-116 (Colon) cancer lines.

Reagents:

  • MFPI Stock: 10 mM in DMSO.

  • MTT Reagent: 5 mg/mL in PBS.

  • Positive Control: Colchicine (1 µM).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of MFPI (0.1, 0.5, 1, 5, 10, 50 µM). Ensure final DMSO concentration < 0.5%.

    • Critical Control: Include a "Vehicle Control" (DMSO only) to normalize data.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol B: Tubulin Polymerization Assay (Target Validation)

Objective: Confirm MFPI directly inhibits the assembly of tubulin into microtubules (cell-free system).

Reagents:

  • Purified Porcine Brain Tubulin (>99%).[1]

  • GTP (Guanosine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice. Prepare Tubulin solution (3 mg/mL) in buffer supplemented with 1 mM GTP.

  • Baselines: Pre-warm a 96-well half-area plate to 37°C.

  • Addition: Add MFPI (5 µM final) or Colchicine (5 µM) to respective wells.

  • Initiation: Add tubulin solution to the wells to start polymerization.

  • Kinetics: Immediately measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).

    • Inhibition (MFPI): Flattened curve (suppressed elongation phase).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Verify that MFPI causes cell cycle arrest at the G2/M phase, a hallmark of tubulin inhibitors.

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with MFPI (at IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer containing:

    • Propidium Iodide (PI): 50 µg/mL (DNA stain).

    • RNase A: 100 µg/mL (Degrades RNA to prevent artifacts).

  • Incubation: Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze 10,000 events on a flow cytometer (e.g., BD FACSCalibur).

  • Result: Look for accumulation of cells in the G2/M peak (4N DNA content) compared to G0/G1 (2N) in control.

Mechanistic Signaling Pathway

The following diagram details the molecular cascade triggered by MFPI, connecting the initial chemical interaction to the final cellular phenotype.

SignalingPathway MFPI MFPI (1-methyl-2-(4-fluorophenyl)indole) Tubulin Beta-Tubulin (Colchicine Site) MFPI->Tubulin Binds MT_Dynamics Inhibition of Microtubule Polymerization Tubulin->MT_Dynamics Destabilizes Spindle Mitotic Spindle Collapse MT_Dynamics->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint G2M G2/M Phase Cell Cycle Arrest Checkpoint->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanistic cascade. MFPI binding prevents microtubule assembly, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptotic signaling.

References

  • Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2] Molecules.[2][3][4][5][6][7][8][9][10][11][12] [Link]

  • Zheng, Y., et al. (2016). A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity.[1] Scientific Reports. [Link]

  • Mirzaei, S., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 2-phenylindole derivatives as anticancer agents. Bioorganic Chemistry.[3][8][11][12] [Link]

  • Singh, P., et al. (2018). Indole derivatives as potential anticancer agents: A review. Journal of the Chilean Chemical Society.[5] [Link]

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol.[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-fluorophenyl)-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Compound: 2-(4-fluorophenyl)-1-methyl-1H-indole Risk Classification: High Caution / Novel Substance Primary Hazards: Acute Dermal Toxicity (Potential), Severe Eye Irritation, Respiratory Irritation, Aquatic Toxicity. Immediate Action: Handle only inside a certified fume hood. Double-gloving is mandatory due to enhanced lipophilicity from fluorination.

Hazard Assessment & Technical Rationale

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise derivative may be sparse, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Structural Hazard Deconstruction
  • Indole Core (Parent Scaffold): 1-Methylindole (CAS 603-76-9) is classified as Toxic in contact with skin (H311) and Harmful if swallowed (H302) . It is a potent eye irritant.[1][2][3]

  • Fluorine Substitution (C-F Bond): The addition of a 4-fluorophenyl group significantly increases the lipophilicity (LogP) of the molecule compared to the parent indole.

    • Operational Impact: This increases the compound's ability to penetrate the stratum corneum (outer skin layer) and cellular membranes. Standard latex gloves are insufficient; nitrile breakthrough times may be reduced.

  • Physical State: Likely a crystalline solid. Dry organic heterocycles are prone to static charging , increasing the risk of particle drift and inhalation during weighing.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the specific energy and exposure potential of your task.

PPE ComponentSpecificationTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Critical: The fluorinated motif enhances skin absorption. Double gloving provides a visual breach indicator and increases breakthrough time against carrier solvents (e.g., DMSO/DCM).
Respiratory Fume Hood (Primary) Face Velocity: 0.3–0.5 m/sEngineering controls are superior to respirators. All open handling must occur here.
Respiratory (Secondary) N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or if the hood sash must be raised above safety limits for equipment setup.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Protection Lab Coat (Cotton/Poly) + Tyvek SleevesSynthetic powders can cling to fabric. Tyvek sleeves prevent wrist-gap exposure between glove and coat.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

Objective: Eliminate inhalation risk and static dispersion.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Fluorinated solids are often "fly-away" powders.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from ventilation.

  • Taring: Tare the receiving vial with its cap on (loosely) to minimize time the vial is open.

Phase 2: Solubilization & Synthesis

Objective: Prevent dermal exposure to concentrated solutions.

  • Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents are permeation enhancers . They will carry the fluorinated indole through gloves and skin faster than the solid alone.

  • Transfer: Use positive-displacement pipettes for solutions to prevent dripping (vapor pressure issues with volatile solvents).

  • Heating: If the reaction requires heat, use a closed block heater. Avoid oil baths where possible to prevent cross-contamination of heating media.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance area.

  • Waste Segregation: The wipe must go into Solid Hazardous Waste , not trash.

Emergency Response & Disposal

Note: Aryl C-F bonds are stable and generally do not release Hydrofluoric Acid (HF) upon simple contact with water. An HF spill kit is likely unnecessary unless specific reaction conditions (e.g., combustion, strong Lewis acids) are involved.

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin; this drives the chemical deeper.

Disposal Strategy

This compound contains Fluorine and Nitrogen .

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this complicates incineration.

  • Solid Waste: Label clearly as "Fluorinated Organic Solid."

Visual Workflow (DOT Diagram)

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal Start Start: this compound Risk Risk Assessment: High Lipophilicity + Irritant Start->Risk PPE Don PPE: Double Nitrile + Goggles + Lab Coat Risk->PPE Hood Engineering Control: Fume Hood Verification PPE->Hood Weigh Weighing: Use Anti-Static Gun Avoid Dust Generation Hood->Weigh Solubilize Solubilization: Caution: DMSO/DMF carry risk Weigh->Solubilize Waste Waste Segregation: Halogenated Organic Stream Solubilize->Waste Decon Decontamination: Solvent Wipe of Balance Waste->Decon End Process Complete Decon->End

Figure 1: Operational safety workflow emphasizing the critical path from hazard recognition to halogenated waste segregation.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 1-Methylindole (Parent Compound).[2] Retrieved from

  • American Chemical Society (ACS). (2015).[5] Identifying and Evaluating Hazards in Research Laboratories.[5] ACS Committee on Chemical Safety.[5][6] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Indole Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.